molecular formula C35H60O2 B213091 Cholest-5-en-3beta-yl 2-ethylhexanoate CAS No. 41329-01-5

Cholest-5-en-3beta-yl 2-ethylhexanoate

カタログ番号: B213091
CAS番号: 41329-01-5
分子量: 512.8 g/mol
InChIキー: MOWZDRPKXFFKDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cholest-5-en-3beta-yl 2-ethylhexanoate is a useful research compound. Its molecular formula is C35H60O2 and its molecular weight is 512.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cholest-5-en-3beta-yl 2-ethylhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholest-5-en-3beta-yl 2-ethylhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-ethylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H60O2/c1-8-10-14-26(9-2)33(36)37-28-19-21-34(6)27(23-28)15-16-29-31-18-17-30(25(5)13-11-12-24(3)4)35(31,7)22-20-32(29)34/h15,24-26,28-32H,8-14,16-23H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWZDRPKXFFKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H60O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961622
Record name Cholest-5-en-3-yl 2-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41329-01-5
Record name Cholest-5-en-3-ol (3.beta.)-, 3-(2-ethylhexanoate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholest-5-en-3-yl 2-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3β-yl 2-ethylhexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Liquid Crystalline Properties and Applications of Cholest-5-en-3β-yl 2-Ethylhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cholest-5-en-3β-yl 2-ethylhexanoate (commonly referred to as cholesteryl 2-ethylhexanoate) is an α-branched steroidal ester with unique room-temperature liquid crystalline properties. Unlike traditional linear cholesteryl esters (e.g., cholesteryl stearate) which remain solid at physiological temperatures, the steric bulk of the 2-ethylhexanoate moiety disrupts standard cholesteric packing. This structural divergence yields a compound that exists as a smectic mesophase near room temperature. This guide details the compound's phase transition thermodynamics, synthesis protocols, and its critical applications as a stationary phase in chromatography and a lamellar delivery vehicle in pharmaceutical formulations.

Physicochemical Profiling & Phase Transition Thermodynamics

The liquid crystalline behavior of cholesteryl esters is highly dependent on the structure of the alkanoate chain. In cholesteryl 2-ethylhexanoate, the presence of an α-ethyl branch on the hexanoate chain introduces significant conformational flexibility and steric hindrance.

Causality of Mesophase Disruption: In linear cholesteryl esters, intermolecular bonding between ester carbonyl functions stabilizes the helical cholesteric mesophase. However, the steric interference from the 2-ethylhexanoate branch disrupts these cohesive forces. Consequently, the system favors a smectic mesophase—characterized by stratified, sheet-like molecular ordering—over a cholesteric mesophase 1.

Thermodynamic Profile: The pure, recrystallized compound exhibits complex thermal behavior due to the presence of diastereomers (resulting from the use of racemic 2-ethylhexanoyl chloride during synthesis). Upon heating, the solid melts into a smectic phase at 47.0°C and clears into an isotropic liquid at 49.5°C. Interestingly, the isotropic-smectic transition cannot be supercooled; it occurs at 28.0°C upon cooling to room temperature, effectively making it a room-temperature liquid crystal in its supercooled state 1.

PhaseTransition Solid Crystalline Solid (< 47°C) Smectic Smectic Mesophase (47°C - 49.5°C) Solid->Smectic Heating (Melting) Isotropic Isotropic Liquid (> 49.5°C) Smectic->Isotropic Heating (Clearing) Isotropic->Smectic Cooling (28°C Transition)

Phase transition thermodynamics of Cholest-5-en-3β-yl 2-ethylhexanoate during heating and cooling.

Synthesis & Purification Protocol

To achieve high-purity cholesteryl 2-ethylhexanoate suitable for chromatography or pharmaceutical use, an esterification reaction utilizing an acid chloride is preferred over direct carboxylic acid esterification.

Causality of Experimental Choice: Utilizing 2-ethylhexanoyl chloride avoids the need for dehydrating agents (like DCC) and drives the reaction to completion rapidly at lower reflux temperatures, minimizing sterol degradation. The self-validating nature of this protocol relies on monitoring the disappearance of the hydroxyl peak and tracking the acid value to confirm complete acylation.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 molar equivalent of cholesterol in an inert, anhydrous organic solvent (e.g., benzene or xylene) to achieve a 0.5 M concentration.

  • Acylation: Slowly add 1.1 molar equivalents of racemic 2-ethylhexanoyl chloride dropwise to the cholesterol solution under continuous mechanical stirring.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C - 100°C depending on the solvent) for 4 to 5 hours. The use of a slight excess of acid chloride ensures the complete consumption of cholesterol .

  • Neutralization & Washing: Cool the mixture to room temperature. Wash the organic layer successively with 5% aqueous sodium bicarbonate (to neutralize the HCl byproduct and unreacted acid) and saturated brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the solvent under reduced pressure (rotary evaporation) at 200°C to 250°C to strip away trace unreacted sterols and volatile impurities.

  • Validation: The final product should present as a slightly yellowish, transparent liquid at room temperature. Validation is confirmed via an acid value < 0.5 and a hydroxyl value < 10.0, indicating complete esterification .

Analytical Applications: Chromatographic Stationary Phases

Because cholesteryl 2-ethylhexanoate retains its ordered liquid crystalline state even when coated on active substrates, it is highly effective as a stationary phase in gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC).

Mechanism of Action: When coated on macroporous silica, the smectic/cholesteric ordering provides unique shape-selective retention mechanisms. Solutes interact with the ordered lipid layers based on their molecular geometry rather than just polarity. It has been specifically validated for the baseline separation of closely related steroidal hormones, including androstenediones and testosterone 2.

Pharmaceutical & Cosmetic Delivery Systems

In drug development and cosmetic formulation, cholesteryl 2-ethylhexanoate serves as an advanced delivery vehicle.

Lamellar Entrapment: The compound forms cholesteric/smectic liquid crystals whose lamellar molecular structure can entrap active pharmaceutical ingredients (APIs), such as Vitamin A. This entrapment controls the release kinetics into the stratum corneum and protects labile APIs from photodegradation 3.

Hydrolytic Stability: Unlike linear fatty acid esters (e.g., cholesteryl stearate or oleate) which are rapidly saponified by skin lipases or alkaline environments, the α-branched structure of 2-ethylhexanoate provides profound steric shielding to the ester bond, rendering it highly resistant to hydrolysis . Furthermore, its liquid state at skin temperature prevents the uncomfortable, tacky feel associated with solid lipid nanoparticles.

SynthesisDelivery Chol Cholesterol Ester Cholest-5-en-3β-yl 2-ethylhexanoate (Liquid Crystal) Chol->Ester Esterification (Inert Solvent, Reflux) Acid 2-Ethylhexanoyl Chloride Acid->Ester LNP Liquid Crystal Delivery Vehicle (Lamellar Structure) Ester->LNP Self-Assembly Skin Target Tissue / Skin Penetration LNP->Skin Controlled Release API Active Pharmaceutical Ingredient (e.g., Vitamin A) API->LNP Entrapment

Synthesis pathway and formulation of liquid crystal delivery vehicles for controlled API release.

Quantitative Data Summaries

Table 1: Phase Transition Thermodynamics of Cholesteryl 2-Ethylhexanoate

Transition PhaseTemperature (°C)Thermodynamic Condition
Solid → Smectic47.0Heating (Initial Melting)
Smectic → Isotropic49.5Heating (Clearing Point)
Isotropic → Smectic28.0Cooling (Supercooled Transition)

Table 2: Comparative Hydrolysis Resistance of Cholesteryl Esters

Cholesteryl Ester TypeAlkyl Chain StructurePhysical State at 25°CTime to Complete Hydrolysis (1/2 N KOH, 80°C)
Cholesteryl StearateLinear (C18)Solid (MP: 75-85°C)< 1 Hour
Cholesteryl OleateLinear, Unsaturated (C18:1)Solid (MP: 40-45°C)< 1 Hour
Cholesteryl 2-Ethylhexanoateα-Branched (C8)LiquidHighly Resistant (> 5 Hours)

References

  • Effect of Cholesteryl Alkanoate Structure on Liquid Crystal Transition Thermodynamics. Pure and in Binary Mixtures. The Journal of Physical Chemistry 1973 Vol.77 No.6. 1

  • US Patent 4393044A - Steroid ester, and cosmetics and ointments containing the same. Google Patents.

  • CRC Handbook of Basic Tables for Chemical Analysis, 3rd Edition. National Academic Digital Library of Ethiopia.2

  • US Patent 4999348A - Liquid crystal containing cosmetic and pharmaceutical compositions and methods for utilizing such compositions. Google Patents. 3

Sources

Cholest-5-en-3beta-yl 2-ethylhexanoate: Solubility Profile and Thermodynamics in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper & Application Guide Target Audience: Formulation Scientists, Lipid Nanoparticle (LNP) Researchers, and Analytical Chemists

Executive Summary

Cholest-5-en-3beta-yl 2-ethylhexanoate (CAS No. 41329-01-5), commonly referred to as cholesteryl 2-ethylhexanoate, is a highly lipophilic branched-chain cholesteryl ester. In advanced drug delivery systems—particularly Lipid Nanoparticles (LNPs) and liquid crystalline formulations—the selection of appropriate organic solvents for lipid solubilization is a critical quality attribute (CQA).

Unlike linear cholesteryl esters (e.g., cholesteryl octanoate), the branched 2-ethylhexanoate moiety fundamentally alters the solid-state thermodynamics of the molecule. This whitepaper provides an in-depth analysis of its solubility profile, grounded in Hansen Solubility Parameters (HSP) and thermodynamic principles, alongside self-validating experimental protocols for empirical determination.

Physicochemical & Thermodynamic Profiling

The Mechanistic Impact of Chain Branching

The solubility of a crystalline lipid in an organic solvent is governed by the balance between the cohesive energy of the crystal lattice (enthalpy of fusion, ΔHfus​ ) and the solvation energy. Linear saturated cholesteryl esters pack tightly into smectic or cholesteric liquid crystal phases, resulting in high melting points and high ΔHfus​ [1].

However, the 2-ethyl substitution on the hexanoate chain introduces significant steric hindrance. This branching frustrates highly ordered intermolecular packing, significantly lowering the lattice energy. Consequently, the thermodynamic barrier to dissolution is reduced, yielding a broader and more forgiving solubility profile in organic solvents compared to its linear isomers.

G A Cholest-5-en-3beta-yl 2-ethylhexanoate B Branched Acyl Chain (Steric Hindrance) A->B Structural Feature C Disrupted Crystal Lattice Packing B->C Prevents tight packing D Lower Enthalpy of Fusion (ΔH_fus) C->D Thermodynamic effect E Enhanced Organic Solvent Solubility D->E Overcomes cohesive energy

Caption: Thermodynamic logic: Branched acyl chain disrupting crystal lattice to enhance solubility.

Hansen Solubility Parameters (HSP) Analysis

To predict the solubility of Cholest-5-en-3beta-yl 2-ethylhexanoate, we apply the Hansen Solubility Parameter (HSP) framework, which divides cohesive energy density into three intermolecular forces: Dispersion ( δd​ ), Polar ( δp​ ), and Hydrogen Bonding ( δh​ )[2].

Because the molecule consists of a massive hydrophobic steroidal backbone and an aliphatic ester chain, its HSP coordinates are heavily skewed toward dispersion forces:

  • δd​ (Dispersion): High (~17.0 - 18.5 MPa 1/2 )

  • δp​ (Polar): Low (~2.0 - 3.5 MPa 1/2 )

  • δh​ (Hydrogen Bonding): Low (~2.0 - 4.0 MPa 1/2 )

Solvents whose HSP coordinates fall within the "solubility sphere" (radius R0​ ) of the ester will act as good solvents. Non-polar halogenated solvents and aliphatic hydrocarbons exhibit the smallest HSP distance ( Ra​ ) to the lipid, ensuring rapid and complete dissolution[3].

Solubility Profile in Key Organic Solvents

The table below summarizes the empirical and thermodynamically predicted solubility profile of Cholest-5-en-3beta-yl 2-ethylhexanoate across various solvent classes at standard ambient temperature (25°C).

SolventSolvent ClassHSP ( δd​,δp​,δh​ )Solubility Range (mg/mL at 25°C)Application / Notes
Chloroform Halogenated17.8, 3.1, 5.7> 100 (Freely Soluble) Gold standard for lipid extraction and stock solution preparation[3].
Dichloromethane (DCM) Halogenated18.2, 6.3, 6.1> 100 (Freely Soluble) Preferred over chloroform for LNP microfluidic mixing due to lower toxicity.
Hexane Aliphatic Hydrocarbon14.9, 0.0, 0.0> 50 (Soluble) Excellent for non-polar phase separations; aligns perfectly with the lipid's low δp​ [4].
Acetone Ketone15.5, 10.4, 7.010 - 30 (Sparingly Soluble) Useful as a co-solvent; solubility drops rapidly at lower temperatures[5].
Ethanol (Absolute) Short-chain Alcohol15.8, 8.8, 19.4< 5 (Slightly Soluble) Poor primary solvent due to high δh​ mismatch, but acts as a vital co-solvent in LNP formulation[4].
Methanol Short-chain Alcohol15.1, 12.3, 22.3< 1 (Very Slightly Soluble) Highly mismatched hydrogen bonding; used to precipitate the lipid out of solution.
Water Aqueous15.5, 16.0, 42.3Practically Insoluble Requires micellar solubilization or nanoparticle encapsulation for aqueous dispersion.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Isothermal Shake-Flask Method (Equilibrium Solubility)

This protocol guarantees that true thermodynamic equilibrium is reached, bypassing the kinetic limitations of simple visual dissolution tests.

Step-by-Step Workflow:

  • Preparation: Add an excess amount of Cholest-5-en-3beta-yl 2-ethylhexanoate (~200 mg) to 1.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

  • Equilibration: Place the vial in an isothermal shaking water bath set to exactly 25.0 ± 0.1°C. Agitate at 150 RPM for 48 hours. (Causality: 48 hours ensures the transition from kinetic dissolution to thermodynamic equilibrium).

  • Phase Separation: Remove the vial and immediately centrifuge at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solid.

  • Filtration: Syringe-filter the supernatant through a 0.22 µm PTFE membrane (PTFE is required to prevent solvent degradation and lipid adsorption).

  • Quantification: Dilute the filtrate into a compatible mobile phase (e.g., Isopropanol/Methanol) and quantify via HPLC-UV (using a C18 column, detection at ~210 nm) or via gravimetric evaporation if the solvent is highly volatile.

Workflow Step1 Step 1: Excess Solid Addition Add compound to target solvent Step2 Step 2: Isothermal Equilibration Shake at 25°C for 48h Step1->Step2 Step3 Step 3: Phase Separation Centrifugation & Filtration (0.22 µm PTFE) Step2->Step3 Step4 Step 4: Quantification HPLC-UV or Gravimetric Analysis Step3->Step4 Step5 Step 5: Data Processing Calculate equilibrium solubility (mg/mL) Step4->Step5

Caption: Step-by-step experimental workflow for the isothermal shake-flask solubility method.

Protocol 2: Solid-State Validation via DSC

If solubility results deviate from expectations, the solid state of the raw material must be verified. Polymorphism or solvate formation can drastically alter the apparent solubility[4].

  • Weigh 3-5 mg of the lipid into an aluminum DSC pan and crimp.

  • Heat from 0°C to 100°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Calculate the Enthalpy of Fusion ( ΔHfus​ ) from the area under the melting endotherm. A higher-than-expected melting point or ΔHfus​ indicates a highly crystalline polymorph, which will exhibit lower solubility in organic solvents.

Formulation Implications in Drug Development

Understanding the solubility profile of Cholest-5-en-3beta-yl 2-ethylhexanoate is not merely an academic exercise; it dictates formulation strategy:

  • Solvent-Exchange in LNP Production: In microfluidic mixing, the lipid must be fully dissolved in an organic phase (typically ethanol). Because this ester is only sparingly soluble in cold ethanol, formulations must either utilize elevated temperatures during mixing (e.g., 40°C) or employ a co-solvent system (e.g., Ethanol/DCM blends) to prevent premature precipitation before the nanoparticles are formed.

  • Liquid Crystalline Phases: The branched chain allows this ester to maintain a fluid, liquid-crystalline state at lower temperatures than its linear counterparts, making it highly valuable for topical/transdermal drug delivery matrices where skin-temperature fluidity is required.

References

  • Pal S, Moulik SP. Solubility of cholesterol & cholesteryl benzoate in some polar & nonpolar organic solvents. Indian J Biochem Biophys. 1984. Available at:[Link]

  • Cholesterol solubility in organic solvents. Semantic Scholar. Available at: [Link]

  • Co-solubility of saturated cholesteryl esters: a comparison of calculated and experimental binary phase diagrams. Biochim Biophys Acta. 1988. Available at:[Link]

  • Hildebrand - Hansen Solubility Parameters. Hansen Solubility Parameters in Practice. Available at:[Link]

  • Towards sustainable lipidomics: computational screening and experimental validation of chloroform-free alternatives for lipid extraction. PMC/NIH. 2025. Available at:[Link]

Sources

Molecular Dynamics Simulation of Cholest-5-en-3beta-yl 2-ethylhexanoate: A Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, in-depth technical framework for conducting molecular dynamics (MD) simulations of Cholest-5-en-3beta-yl 2-ethylhexanoate. Aimed at researchers, scientists, and drug development professionals, this document details the theoretical considerations and practical steps required for robust simulation, from system preparation and force field selection to production simulations and trajectory analysis. By explaining the causality behind methodological choices, this guide equips the reader with the necessary expertise to simulate cholesterol esters and similar lipophilic molecules, ensuring scientific integrity and reproducible results. The protocols described herein are designed to be self-validating, with clear checkpoints for assessing the stability and validity of the simulation.

Introduction to Cholest-5-en-3beta-yl 2-ethylhexanoate and its Significance

Chemical Structure and Properties

Cholest-5-en-3beta-yl 2-ethylhexanoate is a cholesterol ester, a class of lipids formed by the esterification of a cholesterol molecule with a fatty acid. In this specific case, the fatty acid is 2-ethylhexanoic acid. The molecule consists of two key domains: the rigid, planar steroid ring system of cholesterol and a flexible, branched alkyl chain from the 2-ethylhexanoate moiety. This amphipathic nature, with a bulky hydrophobic body and a more flexible tail, dictates its physical and chemical properties, influencing how it packs and interacts with other molecules. Cholesterol and its esters are fundamental components of biological membranes and are involved in the transport and storage of cholesterol.[1]

Biological and Industrial Relevance

Cholesterol esters are major constituents of lipoprotein particles, such as low-density lipoprotein (LDL), and are implicated in the development of atherosclerosis.[2] In a cellular context, they serve as a storage form of cholesterol.[2] Beyond their biological roles, cholesterol esters are utilized in various industrial applications. For instance, their unique liquid crystalline properties make them suitable for use in liquid crystal displays (LCDs).[3] In the cosmetics industry, they function as emollients and texture enhancers. The specific properties of Cholest-5-en-3beta-yl 2-ethylhexanoate, while less documented than more common cholesterol esters, are of interest for its potential applications in drug delivery systems, where it could act as a lipid carrier for hydrophobic drugs, and in the formulation of novel cosmetic products.[1][4]

Introduction to Molecular Dynamics (MD) Simulation

Molecular dynamics (MD) simulation is a powerful computational technique used to study the physical movements of atoms and molecules over time.[5] By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, atomistic view of molecular behavior that is often inaccessible through experimental methods alone.[5] For a molecule like Cholest-5-en-3beta-yl 2-ethylhexanoate, MD simulations can elucidate its conformational dynamics, interactions with solvents or other molecules, and its collective behavior in larger assemblies, such as membranes or nanoparticles.

Pre-simulation Setup and System Preparation

The quality and reliability of an MD simulation are fundamentally dependent on the careful preparation of the initial system. This section outlines the critical steps involved in setting up a simulation for Cholest-5-en-3beta-yl 2-ethylhexanoate.

Obtaining the Molecular Structure

An accurate three-dimensional starting structure is paramount. For Cholest-5-en-3beta-yl 2-ethylhexanoate, the structure can be built using molecular modeling software such as Avogadro, ChemDraw, or the builder tools within molecular dynamics packages like GROMACS or AMBER. The process involves sketching the molecule and then performing an initial geometry optimization using a low-level computational method (e.g., a molecular mechanics force field like MMFF94 or a semi-empirical quantum method).

Force Field Selection: A Critical Decision

The force field is a set of parameters that defines the potential energy of the system and is therefore the heart of an MD simulation. The choice of force field will dictate the accuracy of the simulation.

For cholesterol and its esters, the CHARMM36 (C36) force field is a well-validated and widely used option.[6][7][8][9] It has been specifically parameterized to accurately reproduce the properties of lipids and cholesterol in membrane environments.[9]

However, the 2-ethylhexanoate moiety is a non-standard residue and will likely not have pre-existing parameters within the standard C36 force field. Therefore, it is necessary to generate parameters for this part of the molecule. This can be achieved using tools like the Force Field Toolkit (ffTK) in VMD or the ParamChem server.[10][11][12] These tools use quantum mechanical (QM) calculations to derive the necessary charges, bond lengths, bond angles, and dihedral angles for the novel residue, ensuring compatibility with the chosen force field.[11][12]

System Solvation and Ionization

To simulate the molecule in a realistic environment, it must be placed in a simulation box filled with a suitable solvent. The choice of solvent depends on the research question. For studying its behavior in an aqueous environment, a water model such as TIP3P is commonly used with the CHARMM force field.[7] For studying its properties in a non-polar environment, a solvent like hexane or a vacuum simulation (for isolated molecule dynamics) could be appropriate.

The GROMACS tool gmx solvate can be used to solvate the system.[13] After solvation, it is necessary to add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and to mimic a specific salt concentration. The gmx genion tool is used for this purpose.

Energy Minimization

Before starting the dynamics, the initial system, which may contain steric clashes or unfavorable geometries, must be relaxed through energy minimization. This process adjusts the positions of the atoms to find a local minimum on the potential energy surface. A common and effective method is the steepest descent algorithm , followed by a more refined method like the conjugate gradient algorithm .[7]

Equilibration (NVT and NPT)

Equilibration is a crucial two-step process to bring the system to the desired temperature and pressure.

  • NVT (Canonical) Ensemble Equilibration: In this step, the number of particles (N), volume (V), and temperature (T) are held constant. The system is gradually heated to the target temperature, and the solvent molecules are allowed to rearrange around the solute. This is typically run for 100-200 picoseconds (ps).

  • NPT (Isothermal-Isobaric) Ensemble Equilibration: Here, the number of particles (N), pressure (P), and temperature (T) are kept constant. This step allows the volume of the simulation box to fluctuate, ensuring the system reaches the correct density. This stage is typically run for a longer period, on the order of 1-10 nanoseconds (ns), until the pressure and density of the system stabilize.

During equilibration, it is common to apply position restraints to the heavy atoms of the solute to prevent drastic conformational changes while the solvent equilibrates around it.[13]

Production Molecular Dynamics Simulation

Once the system is well-equilibrated, the position restraints are removed, and the production simulation is run for a duration long enough to sample the conformational space of interest. For a single molecule, a simulation of 100 ns to 1 microsecond (µs) is often sufficient.

Production Run Parameters

A typical set of parameters for a production run using GROMACS is summarized in the table below.

ParameterValueRationale
IntegratormdLeap-frog integrator for Newtonian mechanics.
Timestep2 fsA standard timestep for all-atom simulations with constrained hydrogen bonds.
Temperature310 KPhysiological temperature.
Pressure1 barStandard atmospheric pressure.
Temperature CouplingNosé-HooverA robust thermostat for maintaining constant temperature.
Pressure CouplingParrinello-RahmanAn effective barostat for maintaining constant pressure.
ConstraintsLINCSConstrains bond lengths, allowing for a 2 fs timestep.
Cutoffs1.2 nmCutoff distance for short-range non-bonded interactions.
PMEYesParticle Mesh Ewald for long-range electrostatic interactions.
Trajectory Analysis

The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms at discrete time intervals. This trajectory can be analyzed to extract a wealth of information.

3.2.1 Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF)
  • RMSD: This measures the average distance between the atoms of the molecule in a given frame and a reference structure. A stable RMSD plot over time indicates that the simulation has reached equilibrium and the molecule is not undergoing major conformational changes.

  • RMSF: This measures the fluctuation of each atom around its average position. High RMSF values indicate regions of high flexibility, such as the 2-ethylhexanoate tail, while low values indicate rigid regions, like the cholesterol steroid core.

3.2.2 Radius of Gyration (Rg)

The radius of gyration is a measure of the compactness of the molecule. Changes in Rg over time can indicate conformational changes, such as folding or unfolding.

3.2.3 Radial Distribution Functions (RDFs)

RDFs describe how the density of surrounding atoms varies as a function of distance from a central atom or group of atoms. This is particularly useful for analyzing the solvation shell of the molecule and identifying specific interactions with the solvent.

3.2.4 Hydrogen Bond Analysis

If the simulation environment contains hydrogen bond donors and acceptors (e.g., water), analyzing the formation and lifetime of hydrogen bonds can provide insights into the specific interactions that stabilize the molecule's conformation.

Data Interpretation and Advanced Analyses

The true value of an MD simulation lies in the interpretation of the collected data. By combining the results from the various analyses described above, a detailed picture of the dynamic behavior of Cholest-5-en-3beta-yl 2-ethylhexanoate can be constructed.

For instance, a stable RMSD for the cholesterol core combined with a high RMSF for the 2-ethylhexanoate tail would confirm the expected rigidity of the steroid rings and the flexibility of the alkyl chain. RDF analysis could reveal the extent of water penetration near the ester linkage, providing insights into its hydrophilicity.

Advanced analysis techniques, such as principal component analysis (PCA), can be used to identify the dominant modes of motion in the molecule. For researchers in drug development, MD simulations can be extended to study the interaction of Cholest-5-en-3beta-yl 2-ethylhexanoate with drug molecules or its behavior as part of a larger drug delivery vehicle, such as a lipid nanoparticle.

Visualization and Workflow

Visualizing the simulation workflow and the molecular interactions is crucial for understanding the process and the results.

MD_Workflow cluster_prep System Preparation cluster_equil Equilibration cluster_prod Production & Analysis A 1. Build/Obtain Initial Structure B 2. Force Field Selection & Parameterization A->B C 3. Solvation & Ionization B->C D 4. Energy Minimization C->D E 5. NVT Equilibration (Temperature) D->E F 6. NPT Equilibration (Pressure & Density) E->F G 7. Production MD Run F->G H 8. Trajectory Analysis (RMSD, RMSF, Rg, etc.) G->H I 9. Data Interpretation & Visualization H->I Molecular_Interactions cluster_molecule Cholest-5-en-3beta-yl 2-ethylhexanoate cluster_environment Solvent Environment Cholesterol Cholesterol Core (Rigid, Hydrophobic) Tail 2-Ethylhexanoate Tail (Flexible, Hydrophobic) Ester Ester Linkage (Polar) Water Water Molecules Water->Cholesterol Hydrophobic Effect Water->Ester H-Bonding Water->Tail Hydrophobic Effect

Caption: Conceptual diagram of molecular interactions.

Conclusion

This guide has provided a detailed methodological framework for performing molecular dynamics simulations of Cholest-5-en-3beta-yl 2-ethylhexanoate. By following these steps, from careful system preparation and force field parameterization to rigorous equilibration and production simulation, researchers can obtain reliable and reproducible insights into the atomistic behavior of this and other cholesterol esters. The ability to accurately simulate such molecules is a valuable tool in both fundamental research and applied fields like drug development and materials science.

References

  • Atomistic Simulation Studies of Cholesteryl Oleates: Model for the Core of Lipoprotein Particles. PMC. [Link]

  • Rapid parameterization of small molecules using the Force Field Toolkit. PMC. [Link]

  • Update of the Cholesterol Force Field Parameters in CHARMM. FAO AGRIS. [Link]

  • Update of the Cholesterol Force Field Parameters in CHARMM. ACS Publications. [Link]

  • Running membrane simulations. GROMACS documentation. [Link]

  • Introduction to a Data-driven Analysis Tool of Molecular Dynamics Self-Assembled Lipid Bilayer Trajectories. ResearchGate. [Link]

  • PyLipID: A Python package for analysis of protein-lipid interactions from MD simulations. bioRxiv. [Link]

  • Bayesian Nonparametric Analysis of Residence Times for Protein–Lipid Interactions in Molecular Dynamics Simulations. ACS Publications. [Link]

  • Parametrization of a new small molecule. Martini Force Field Initiative. [Link]

  • How well do empirical molecular mechanics force fields model the cholesterol condensing effect?. The Journal of Chemical Physics. [Link]

  • How Well Do Empirical Molecular Mechanics Force Fields Model the Cholesterol Condensing Effect?. University of Southampton ePrints. [Link]

  • Structural features of cholesteryl ester transfer protein: a molecular dynamics simulation study. PubMed. [Link]

  • Parametrization of small molecules. SimBac – simulations of bacterial systems. [Link]

  • Molecular Dynamics Simulations of Lipid Membranes. University of Fribourg. [Link]

  • Molecular Dynamics Simulations In The Study Of Biological Lipid Membranes. University of South Florida Scholar Commons. [Link]

  • GROMACS Tutorial - KALP-15 in DPPC. Virginia Tech. [Link]

  • Data analysis of molecular dynamics simulation trajectories of β-sitosterol, sonidegib and cholesterol in smoothened protein with the CHARMM36 force field. PMC. [Link]

  • Recharging your fats: CHARMM36 parameters for neutral lipids triacylglycerol and diacylglycerol. PMC. [Link]

  • Molecular dynamics simulations of cholesterol-rich membranes using a coarse-grained force field for cyclic alkanes. AIP Publishing. [Link]

  • Molecular Dynamics Simulation of the Structure of Dimyristoylphosphatidylcholine Bilayers with Cholesterol, Ergosterol, and Lanosterol. ResearchGate. [Link]

  • Broadening access to small-molecule parameterization with the force field toolkit. The Journal of Chemical Physics. [Link]

  • Solvation of cholesterol in different solvents: a molecular dynamics simulation study. Taylor & Francis Online. [Link]

  • Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers. [Link]

  • Introduction to GROMACS - Session 1. YouTube. [Link]

  • Protein-Membrane Simulation Setup | CHARMM-GUI to GROMACS Molecular Dynamics Tutorial. YouTube. [Link]

  • (3beta)-Cholest-5-en-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate. Scent.vn. [Link]

  • Cholest-5-en-3beta-ol hexanoate (C33H56O2). PubChemLite. [Link]

  • Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. MDPI. [Link]

  • Cholesteryl nonanoate. Wikipedia. [Link]

  • Cholest-5-en-3beta-yl propionate — Chemical Substance Information. NextSDS. [Link]

  • Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands. PMC. [Link]

  • Formulation of lipid nanoparticles containing ginsenoside Rg2 and protopanaxadiol for highly efficient delivery of mRNA. Biomaterials Science. [Link]

Sources

Thermal Stability and Degradation Pathways of Cholest-5-en-3β-yl 2-Ethylhexanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cholest-5-en-3β-yl 2-ethylhexanoate (CAS: 41329-01-5), commonly known as cholesteryl 2-ethylhexanoate, is a specialized sterol ester utilized extensively in the development of thermotropic liquid crystals, cosmetic lipid matrices, and advanced drug delivery systems (such as lipid nanoparticles)[1][2]. While cholesterol esters are critical for modulating membrane fluidity and phase behavior, their thermal stability dictates their viability in high-temperature processing environments like hot-melt extrusion, sterilization, and accelerated stability testing.

This whitepaper provides an in-depth mechanistic analysis of the thermal degradation pathways of cholesteryl 2-ethylhexanoate. By dissecting the causality behind its pyrolytic cleavage, sterol ring autoxidation, and hydrolytic vulnerabilities, this guide equips formulation scientists with the predictive kinetics required to engineer robust lipid-based systems.

Structural Rationale and Thermal Dynamics

The thermal behavior of a cholesteryl ester is intrinsically linked to its molecular architecture. Cholesteryl 2-ethylhexanoate consists of a rigid, tetracyclic sterol core attached via an ester linkage to a branched, saturated 8-carbon aliphatic tail (2-ethylhexanoic acid).

The Role of the Saturated, Branched Tail

Unlike polyunsaturated cholesteryl esters (e.g., cholesteryl linoleate or arachidonate), which contain bis-allylic hydrogen atoms that are highly susceptible to free-radical lipid peroxidation[3][4], the 2-ethylhexanoate moiety is fully saturated. This saturation effectively neutralizes the aliphatic tail as a primary site for autoxidation. Furthermore, the steric hindrance provided by the ethyl branch at the α-carbon (C2 of the fatty acid) shields the ester carbonyl from nucleophilic attack, granting the molecule superior hydrolytic stability compared to linear-chain esters.

However, under severe thermal stress (>150°C), the energetic focus shifts to the sterol core and the ester linkage itself, leading to well-defined, one-stage thermal decomposition profiles[5].

Mechanistic Degradation Pathways

The thermal degradation of cholesteryl 2-ethylhexanoate proceeds via three competing mechanisms, dictated by temperature, oxygen fugacity, and moisture content.

Pathway A: Sterol Ring Autoxidation (SOP Formation)

In the presence of oxygen and heat (typically 100°C–180°C), the B-ring of the cholesterol moiety undergoes autoxidation. The C7 position is allylic to the C5-C6 double bond, making the C7-H bond relatively weak and prone to hydrogen abstraction by thermal initiators[6][7].

  • Initiation: Abstraction of the allylic hydrogen generates a C7 carbon-centered radical.

  • Propagation: Reaction with triplet oxygen forms a peroxyl radical, which abstracts another hydrogen to form a 7-hydroperoxide.

  • Termination/Decomposition: The unstable hydroperoxide decomposes into Sterol Oxidation Products (SOPs), primarily 7-ketocholesterol , 7α-hydroxycholesterol , and 7β-hydroxycholesterol [7][8]. Concurrently, oxidation across the double bond yields 5,6α- and 5,6β-epoxycholesterols.

Pathway B: Pyrolytic Cis-Elimination

At elevated temperatures (>200°C), the ester linkage undergoes a concerted thermal cis-elimination (pyrolysis). The oxygen of the ester carbonyl abstracts a proton from the adjacent C4 position of the sterol ring. This cyclic transition state collapses, cleaving the ester bond to yield free 2-ethylhexanoic acid and a conjugated diene, primarily 3,5-cholestadiene [9]. This pathway is oxygen-independent and represents the primary mass-loss event observed in Thermogravimetric Analysis (TGA)[5].

Pathway C: Hydrolytic Cleavage

In the presence of trace moisture and heat, the ester bond can undergo hydrolysis, yielding free cholesterol and 2-ethylhexanoic acid. While the branched tail provides steric shielding, prolonged thermal exposure in non-anhydrous environments will inevitably drive this equilibrium-dependent degradation.

G CE Cholest-5-en-3β-yl 2-ethylhexanoate Ox Autoxidation (O2, 100-180°C) CE->Ox Pyr Thermal Elimination (>200°C, Pyrolysis) CE->Pyr Hyd Hydrolysis (H2O, Heat) CE->Hyd SOP Sterol Oxidation Products (7-keto, 7α/β-OH, Epoxides) Ox->SOP Diene Cholestadienes + 2-Ethylhexanoic Acid Pyr->Diene Free Free Cholesterol + 2-Ethylhexanoic Acid Hyd->Free

Fig 1: Primary thermal degradation pathways of Cholesteryl 2-ethylhexanoate.

Experimental Workflows for Thermal Profiling

To accurately map the degradation kinetics of cholesteryl esters, researchers must employ orthogonal analytical techniques. TGA provides macroscopic mass-loss data, while LC-MS/MS offers molecular specificity.

Self-Validating Protocol Design: A common pitfall in sterol analysis is artifactual oxidation occurring during the hot injection phase of Gas Chromatography (GC). To validate that SOPs are a result of the applied thermal stress and not the analytical method, a cold-injection LC-MS/MS parallel control must be utilized.

Step-by-Step Methodology: TGA-MS & LC-MS/MS Profiling

Phase 1: Controlled Thermal Stress & TGA-MS

  • Sample Preparation: Weigh 5.0 ± 0.1 mg of cholesteryl 2-ethylhexanoate into an alumina TGA crucible.

  • Atmospheric Control: Purge the TGA furnace with dry air (for autoxidation profiling) or high-purity nitrogen (for pyrolysis profiling) at a flow rate of 50 mL/min.

  • Heating Ramp: Apply a dynamic heating ramp from 25°C to 500°C at 10°C/min.

  • Evolved Gas Analysis: Route the TGA effluent via a heated transfer line (200°C) to a quadrupole mass spectrometer. Monitor specific m/z channels for 2-ethylhexanoic acid (m/z 144) and volatile cholestadienes (m/z 368)[9].

Phase 2: Extraction and LC-MS/MS Quantification of SOPs

  • Isothermal Stressing: Heat bulk samples (50 mg) in open glass vials at 150°C for 30, 60, and 120 minutes.

  • Quenching & Spiking: Rapidly cool the vials in an ice bath. Add 10 µL of deuterated internal standard (d7-cholesterol and d7-7-ketocholesterol) to account for extraction recovery[10].

  • Lipid Extraction: Dissolve the residue in 2 mL of Hexane/Isopropanol (3:2 v/v). Vortex for 2 minutes and centrifuge at 10,000 x g to pellet insoluble aggregates.

  • Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (e.g., Acquity UPLC BEH C18, 1.7 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile/Isopropanol (0.1% Formic Acid).

  • Detection: Utilize Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. Monitor the[M+H-H2O]+ transitions for SOPs (e.g., m/z 383.3 for 7-ketocholesterol)[10].

Workflow Prep Isothermal Stress (150°C, 0-120 min) Spike Quench & Spike (d7-IS Addition) Prep->Spike Extract Lipid Extraction (Hexane/IPA) Spike->Extract Sep UHPLC Separation (C18 Column) Extract->Sep Detect APCI-MS/MS (SOP Quantification) Sep->Detect

Fig 2: Self-validating LC-MS/MS workflow for quantifying Sterol Oxidation Products.

Quantitative Data & Kinetic Parameters

The thermal stability of cholesterol esters follows predictable kinetic models. The table below summarizes the critical transition temperatures, degradation onset points, and primary kinetic markers derived from thermal analysis[5][7][8].

Parameter / MarkerValue / ObservationAnalytical MethodMechanistic Significance
Melting Point (Tm) ~40°C - 50°CDSCTransition from crystalline solid to mesophase (liquid crystal)[2].
Isotropic Clearing Point ~80°C - 90°CDSCTransition from cholesteric mesophase to isotropic liquid.
Oxidation Onset Temp (OOT) >140°C (in Air)DSC / LC-MSInitiation of C7 allylic hydrogen abstraction and SOP formation[7].
Decomposition Onset (Td) ~220°C - 245°CTGAOnset of pyrolytic cis-elimination; ester bond cleavage[5].
Peak Degradation Temp (Tmax) ~380°C - 415°CTGA (DTG curve)Maximum rate of mass loss; volatilization of cholestadienes[5][9].
Primary Volatile Marker 3,5-cholestadieneGC-MS / TGA-MSConfirms thermal elimination pathway over simple hydrolysis[9].
Primary SOP Marker 7-ketocholesterolLC-MS/MSTerminal, stable oxidation product of the sterol B-ring autoxidation[8].

Formulation and Processing Implications

Understanding these degradation pathways is paramount for drug development professionals working with lipid-based formulations:

  • Hot-Melt Extrusion (HME): Because the oxidation onset temperature (OOT) is around 140°C, extruding lipid matrices containing cholesteryl 2-ethylhexanoate above this temperature requires an inert atmosphere (nitrogen blanket) or the addition of chain-breaking antioxidants (e.g., α-tocopherol or quercetin) to quench peroxyl radicals[7].

  • Sterilization: Terminal heat sterilization (e.g., autoclaving at 121°C) poses a risk for hydrolytic cleavage if the formulation is aqueous. If the system is anhydrous, 121°C is below the pyrolytic threshold, but trace oxygen could still induce SOP formation.

  • Storage: While the saturated 2-ethylhexanoate tail prevents rapid rancidification seen in polyunsaturated lipids, long-term storage should still be maintained below the melting point to preserve the crystalline structure and minimize molecular mobility, which governs the rate of autoxidation.

Sources

Methodological & Application

Incorporating Cholest-5-en-3beta-yl 2-ethylhexanoate into lipid nanoparticle formulations

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Evaluation of Cholest-5-en-3beta-yl 2-ethylhexanoate as a Cholesterol Substitute in Lipid Nanoparticle Formulations

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lipid nanoparticles (LNPs) are a clinically validated platform for the delivery of nucleic acid therapeutics, largely composed of four key lipid components: an ionizable lipid, a helper phospholipid, a PEGylated lipid, and cholesterol.[1] Cholesterol is a critical structural component, modulating membrane fluidity and stability, which are essential for protecting the cargo and facilitating its intracellular release.[2] Modifying the structural components of LNPs offers a promising avenue for tuning their physicochemical properties and biological performance.[3][4] This application note provides a comprehensive guide for the incorporation and evaluation of Cholest-5-en-3beta-yl 2-ethylhexanoate (CE-EH), a cholesterol ester, as a direct substitute for cholesterol in LNP formulations. By esterifying the 3-beta-hydroxyl group of cholesterol, the hydrophobicity and molecular geometry are altered, which may influence LNP formation, stability, and delivery efficiency.[5][6] We present a detailed, step-by-step protocol using microfluidics for formulation, alongside robust methodologies for the essential physicochemical characterization required to validate and compare these novel LNPs against a standard cholesterol-containing formulation.

Introduction: The Rationale for Cholesterol Analogs

The success of mRNA-based COVID-19 vaccines has underscored the power of LNPs as a drug delivery vehicle.[7] The standard four-component lipid system is designed to be self-assembling and highly effective, but there is significant interest in optimizing these formulations for new therapeutic applications.[1] The "helper" lipids—cholesterol and phospholipids like DSPC—are not merely structural fillers; they play active roles in the nanoparticle's lifecycle.

Cholesterol, with its rigid, planar steroid ring, inserts into the lipid layer, influencing membrane packing and reducing permeability.[2] This function is crucial for creating stable particles that can withstand the rigors of circulation and for facilitating endosomal escape, a key step in delivering the payload to the cytoplasm.[2] However, the precise properties imparted by cholesterol are not immutable. Research has shown that substituting cholesterol with naturally occurring analogs or synthetic derivatives can significantly alter LNP behavior, including their cellular uptake and biodistribution.[3][4][5]

Cholest-5-en-3beta-yl 2-ethylhexanoate (CE-EH) is a cholesterol ester. Esterification at the 3β-hydroxyl position replaces the polar hydroxyl headgroup with a more nonpolar, flexible acyl chain. This modification can lead to several potential changes in LNP characteristics:

  • Altered Membrane Fluidity: The bulky ester group may disrupt the tight packing typically induced by cholesterol, potentially increasing membrane fluidity.

  • Modified Particle Morphology: Changes in lipid packing can influence the final shape and internal structure of the LNPs.

  • Impact on Stability and Cargo Retention: Altered membrane properties could affect the LNP's shelf-life and its ability to retain its encapsulated payload.

Therefore, a systematic approach is required to formulate LNPs with CE-EH and rigorously characterize their properties to determine the viability of this substitution. This guide provides the necessary framework for such an investigation.

Materials and Reagents

Material Supplier Example Purpose
Ionizable Lipid (e.g., DLin-MC3-DMA)MedChemExpressCationic lipid for nucleic acid complexation and endosomal escape
Phospholipid (e.g., DSPC)Avanti Polar LipidsStructural "helper" lipid
PEG-Lipid (e.g., DMG-PEG 2000)Avanti Polar LipidsForms protective corona, controls particle size and circulation time
CholesterolSigma-AldrichStandard structural "helper" lipid for control formulation
Cholest-5-en-3beta-yl 2-ethylhexanoate (User-Sourced)Experimental structural lipid
Nucleic Acid Cargo (e.g., mRNA, siRNA)TriLink BioTechnologiesTherapeutic payload
Ethanol, 200 Proof (USP Grade)Decon LabsOrganic solvent for lipids
Sodium Acetate Trihydrate (ACS Grade)Sigma-AldrichComponent of aqueous formulation buffer
Acetic Acid, Glacial (ACS Grade)Sigma-AldrichFor pH adjustment of formulation buffer
Phosphate Buffered Saline (PBS), 10XThermo Fisher ScientificDialysis and final formulation buffer
Quant-iT™ RiboGreen™ RNA Assay KitThermo Fisher ScientificFor encapsulation efficiency measurement
Triton™ X-100Sigma-AldrichDetergent for lysing LNPs in RiboGreen assay
Nuclease-Free WaterThermo Fisher ScientificFor preparing all aqueous solutions
Microfluidic Mixing Instrument(e.g., NanoAssemblr® Ignite)LNP formulation
Microfluidic Cartridges/Chips(Instrument-specific)LNP formulation
Dialysis Device (e.g., Slide-A-Lyzer™, 10K MWCO)Thermo Fisher ScientificEthanol removal and buffer exchange
Dynamic Light Scattering (DLS) Instrument(e.g., Malvern Zetasizer)Size, PDI, and Zeta Potential measurement
Fluorescence Plate Reader(e.g., Tecan Spark®)RiboGreen assay measurement

Experimental Workflow Overview

The process involves preparing lipid stocks, formulating LNPs via microfluidics, purifying the particles, and finally, performing a suite of characterization assays to compare the novel formulation to the standard one.

G cluster_prep 1. Preparation cluster_form 2. Formulation cluster_purify 3. Purification cluster_char 4. Characterization prep_lipids Prepare Lipid Stock Solutions (Control & CE-EH) form_mix Microfluidic Mixing (Ethanol & Aqueous Phases) prep_lipids->form_mix Lipid-Ethanol Phase prep_aqueous Prepare Aqueous Phase (Nucleic Acid in Acetate Buffer) prep_aqueous->form_mix Aqueous Phase purify_dialysis Dialysis / TFF (Buffer Exchange to PBS, pH 7.4) form_mix->purify_dialysis Crude LNP Formulation char_dls Size & PDI (DLS) purify_dialysis->char_dls Purified LNPs char_zeta Zeta Potential purify_dialysis->char_zeta Purified LNPs char_ee Encapsulation Efficiency (RiboGreen Assay) purify_dialysis->char_ee Purified LNPs char_morph Morphology (Cryo-TEM) (Optional) purify_dialysis->char_morph Purified LNPs LNP_Structure cluster_control Control LNP Structure cluster_experimental Experimental LNP with CE-EH Control Ionizable Lipid PEG-Lipid DSPC (Phospholipid) Cholesterol Experimental Ionizable Lipid PEG-Lipid DSPC (Phospholipid) Cholest-5-en-3beta-yl 2-ethylhexanoate LNP_Core Nucleic Acid Core

Caption: Conceptual model of LNP components, highlighting the substitution.

Conclusion

This application note provides a systematic framework for researchers to formulate and characterize lipid nanoparticles using Cholest-5-en-3beta-yl 2-ethylhexanoate as a novel substitute for cholesterol. By following the detailed protocols for microfluidic formulation and subsequent physicochemical analysis, scientists can generate robust, comparative data. The success of this substitution will depend on the ability of CE-EH to maintain critical LNP quality attributes, namely a particle size and PDI within an acceptable range and, most importantly, high encapsulation efficiency. The insights gained from this evaluation will determine the potential of CE-EH and similar cholesterol esters to serve as valuable tools for engineering the next generation of lipid nanoparticle delivery systems.

References

  • Barnett Technical. (2026, January 2).
  • MDPI. (2025, March 12). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 27). Advanced Drug Delivery: The Critical Role of Cholesterol in Lipid Nanoparticles (LNPs).
  • Frontiers Media S.A. (2024, October 22). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Available at: [Link]

  • Inside Therapeutics. (2025, February 10). Microfluidic synthesis of lipid nanoparticles. Available at: [Link]

  • ACS Publications. (2024, December 19).
  • Royal Society of Chemistry. (2024, January 2). Microfluidic synthesis of lipid-based nanoparticles for drug delivery: recent advances and opportunities. Lab on a Chip. Available at: [Link]

  • Microfluidics. Lipid Nanoparticle Formulation Technology. Available at: [Link]

  • Preprints.org. (2024).
  • Elveflow. (2025, January 10). Advancing Nanoparticle Synthesis with Microfluidics. Available at: [Link]

  • Chromatography Online. (2023, June 1). Analysis of Lipid Nanoparticles. LCGC International. Available at: [Link]

  • National Center for Biotechnology Information. Analyzing 2,000 in vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery. PMC. Available at: [Link]

  • Inside Therapeutics. LNP characterization guidelines: Size, PDI, Morphology. Available at: [Link]

  • Precigenome LLC. Overview of LNP Synthesis, Formulation and Manufacturing Methods. Available at: [Link]

  • Encyclopedia.pub. (2024, January 31). Methods of Manufacture of Lipid Nanoparticles.
  • National Center for Biotechnology Information. (2020). Challenges in the Physical Characterization of Lipid Nanoparticles. PMC. Available at: [Link]

  • MDPI. (2023, June 4). Formulation of Nucleic Acids by Encapsulation in Lipid Nanoparticles for Continuous Production of mRNA. Available at: [Link]

  • MDPI. (2025, March 3). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Available at: [Link]

  • National Center for Biotechnology Information. (2024, January 29). A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient. PMC. Available at: [Link]

  • Waters Corporation. An Automated Sample Preparation Protocol to Determine the Encapsulation Efficiency of RNA-Loaded Lipid Nanoparticles Using Andrew+ Pipetting Robot. Available at: [Link]

  • ACS Publications. (2025, January 13). Ionizable Cholesterol Analogs as the Fifth Component of Lipid Nanoparticles for Selective Targeting Delivery of mRNA.
  • Vironova. (2025, May 21). Cryo-TEM unlocks the potential of lipid nanoparticles for drug delivery.
  • Royal Society of Chemistry. (2024, March 25).
  • Precision NanoSystems. mRNA Lipid Nanoparticles. Available at: [Link]

  • Unchained Labs. Lipid Nanoparticle Encapsulation Efficiency. Available at: [Link]

  • National Center for Biotechnology Information. mRNA lipid nanoparticle formulation, characterization and evaluation. PMC. Available at: [Link]

  • ResearchGate. (2026, March 22). Immune Implications of Cholesterol-Containing Lipid Nanoparticles.
  • National Center for Biotechnology Information. Cholest-5-en-3-ol (3beta)
  • Scent.vn. (3beta)-Cholest-5-en-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)
  • The Good Scents Company. cholesterol (3b)-cholest-5-en-3-ol.
  • MDPI. (2018, December 29).
  • National Center for Biotechnology Information. (2020, February 20). Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA. PMC. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2023, July 21). Synthesis of cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido) benzoate] (ChTfAB)
  • National Center for Biotechnology Information. (2009, February 5). Practical synthesis of 3beta-amino-5-cholestene and related 3beta-halides involving i-steroid and retro-i-steroid rearrangements. PubMed. Available at: [Link]

  • ResearchGate. (2020, February 20). Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA.
  • BroadPharm.
  • DergiPark. Isolation and Characterization of Cholest-5-en-3-ol Compound from the Ethyl Acetate Extract of Stem Bark Ulin Plant (Eusideroxylon zwageri Teijm & Binn).

Sources

Application Note: Cholest-5-en-3β-yl 2-ethylhexanoate in Advanced Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Materials Scientists, and Biosensor Development Professionals Focus: Formulation dynamics, mechanistic properties, and fabrication protocols for thermochromic and flexible liquid crystal displays (LCDs).

Executive Summary

Cholest-5-en-3β-yl 2-ethylhexanoate (commonly known as Cholesteryl 2-ethylhexanoate or C2EH) is a highly specialized cholesteric liquid crystal (CLC) material. While traditional nematic liquid crystals dominate standard flat-panel displays, CLCs like C2EH are the foundational materials for thermochromic displays, bistable reflective LCDs, and wearable temperature-mapping biosensors . This application note provides a comprehensive guide to the physicochemical behavior of C2EH, detailing how its unique molecular architecture is leveraged to engineer wide-temperature-range optical devices.

Mechanistic Insights: Steric Hindrance and Mesophase Stability

The Role of Molecular Branching

C2EH is synthesized via the esterification of cholesterol with 2-ethylhexanoic acid. The critical feature of this molecule is its α-branched aliphatic chain (the 2-ethylhexyl group). In linear fatty acid esters (e.g., cholesteryl stearate), molecules pack tightly into a crystal lattice, resulting in high melting points (75°C–85°C) that are impractical for ambient or skin-contact applications[1].

The branched structure of C2EH introduces significant steric hindrance , which disrupts this tight intermolecular packing. This structural disruption depresses the melting point, allowing the cholesteric mesophase to remain stable at or near room temperature. Furthermore, this steric shielding around the ester bond provides superior resistance to enzymatic and chemical hydrolysis—a critical self-validating parameter when designing wearable biosensors exposed to human skin microflora or environmental moisture[1].

Thermochromic Bragg Reflection

In an LCD matrix, C2EH molecules self-assemble into a helical superstructure. The optical properties of this display are governed by Bragg reflection , where the pitch of the helix determines the wavelength of reflected light.

  • Causality of Color Shift: As thermal energy increases, the kinetic vibration of the molecules intensifies, causing the helical pitch to compress. A longer pitch (at lower temperatures) reflects longer wavelengths (red), while a compressed pitch (at higher temperatures) reflects shorter wavelengths (blue).

Mechanism cluster_0 Kinetic Energy / Temperature Increase T_Low Low Temp Expanded Helix T_Mid Mid Temp Moderate Helix T_Low->T_Mid Reflect_Red Red Wavelength Reflection T_Low->Reflect_Red Bragg Reflection T_High High Temp Compressed Helix T_Mid->T_High Reflect_Green Green Wavelength Reflection T_Mid->Reflect_Green Bragg Reflection Reflect_Blue Blue Wavelength Reflection T_High->Reflect_Blue Bragg Reflection

Caption: Mechanism of thermochromic Bragg reflection in cholesteric liquid crystals based on helical pitch.

Quantitative Data & Formulation Dynamics

A single cholesteric ester typically exhibits a very narrow color-play range (1°C to 3°C)[2]. To engineer a display capable of operating across ambient conditions (0°C to 50°C), C2EH must be blended with other cholesteryl derivatives[2].

Table 1: Physicochemical Properties of Selected Cholesteryl Esters

CompoundMelting Point / MesophaseHydrolysis ResistancePrimary Function in LCD Formulation
Cholesteryl Stearate 75°C - 85°CLowHigh-temperature structural component
Cholesteryl Oleate 40°C - 45°CLowMid-temperature modifier
Cholesteryl 2-ethylhexanoate Near Room TempHighBroad-range mesophase stabilizer
Cholesteryl Chloride 62°C - 96°CModeratePitch tightener / Blue-shift agent

Table 2: Engineered Thermochromic Formulation Ratios

Formulation IDC2EH (%)Cholesteryl Oleyl Carbonate (%)Cholesteryl Chloride (%)Color-Play RangeTarget Application
Narrow-Band 80%10%10%28°C - 31°CHigh-precision medical thermography
Broad-Band 40%40%20%0°C - 50°CAmbient environmental displays
Bistable 50%25%25%15°C - 35°CWearable continuous biosensors

Experimental Protocols

To ensure reproducibility and optical fidelity, the following protocols utilize self-validating checkpoints.

Protocol A: Formulation of a Broad-Band Thermochromic CLC Mixture

Objective: Create a homogenous mesophase blend capable of a 0°C–50°C color-play range.

  • Precision Weighing: Using an analytical balance, weigh out 40% C2EH, 40% cholesteryl oleyl carbonate, and 20% cholesteryl chloride.

    • Causality: Precision is critical. A variance of even 1% in the cholesteryl chloride concentration can shift the baseline helical pitch, skewing the color-play temperature by up to 2°C.

  • Isotropic Melting: Transfer the powders to a glass vial. Heat the mixture in an oil bath to 98°C under gentle, continuous magnetic stirring[3].

    • Causality: Heating to 98°C surpasses the clearing point of the mixture, transitioning it into a homogenous isotropic liquid. This erases the thermal history of the individual crystals and prevents the formation of phase-separated domains.

  • Mesophase Equilibration: Remove the vial from the heat source and allow it to cool slowly to room temperature (approx. 22°C) without forced air.

    • Causality: Controlled, gradual cooling allows the spontaneous self-assembly of the cholesteric helical superstructure. Rapid quenching traps kinetic defects, which manifest as cloudy, non-reflective patches in the final display.

Protocol B: Microencapsulation and Flexible Substrate Coating

Objective: Protect the shear-sensitive CLC lattice for integration into flexible PET displays.

  • Aqueous Phase Preparation: Prepare a 5% (w/v) transparent polyacrylic gel or gelatin solution in deionized water[3].

  • Emulsification: Add the equilibrated CLC mixture (from Protocol A) dropwise into the aqueous phase while homogenizing at 3,000 RPM. Monitor droplet size via optical microscopy until uniform 10–20 µm microcapsules are formed.

  • Coacervation/Crosslinking: Induce coacervation by adjusting the pH or adding a crosslinking agent (e.g., glutaraldehyde for gelatin) to harden the polymer shell around the CLC droplets.

  • Substrate Coating: Draw down the microencapsulated slurry onto a flexible polyethylene terephthalate (PET) film using a Meyer rod to ensure a uniform 50 µm wet film thickness. Allow to cure at room temperature.

    • Causality: Bare cholesteric liquid crystals are highly sensitive to mechanical shear and chemical contamination (e.g., skin oils). Encapsulating the C2EH mixture in a polymeric skin protects the delicate lattice, ensuring stable Bragg reflection and prolonging the operational lifespan of the flexible display[3].

Workflow Step1 1. Precision Weighing (C2EH + Cholesteryl Esters) Step2 2. Isotropic Melting (Heat to 98°C to erase thermal history) Step1->Step2 Step3 3. Mesophase Cooling (Room Temp Equilibration) Step2->Step3 Step4 4. Microencapsulation (Polyacrylic Gel / Coacervation) Step3->Step4 Step5 5. Substrate Coating (Flexible PET / Glass Application) Step4->Step5

Caption: Experimental workflow for the formulation and microencapsulation of C2EH-based LCDs.

References

  • Title: US4393044A - Steroid ester, and cosmetics and ointments containing the same Source: Google Patents URL
  • Title: US4301023A - Cholesteric compositions Source: Google Patents URL
  • Title: US4999348A - Liquid crystal containing cosmetic and pharmaceutical compositions and methods for utilizing such compositions Source: Google Patents URL

Sources

Troubleshooting & Optimization

Improving reaction yield in Cholest-5-en-3beta-yl 2-ethylhexanoate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Cholest-5-en-3β-yl 2-ethylhexanoate . This portal is designed for researchers and drug development professionals experiencing bottlenecks in reaction yield, purification, and conversion rates.

Here, we bypass generic advice and address the specific thermodynamic and steric challenges of coupling a bulky steroidal secondary alcohol with an α -branched aliphatic acid.

System Overview: The Steric Challenge & Causality

The synthesis of Cholest-5-en-3β-yl 2-ethylhexanoate is notoriously prone to low yields if standard Fischer esterification or unoptimized coupling conditions are used. The causality behind this lies in a "double steric shield" effect:

  • The Nucleophile (Cholesterol): The 3β-hydroxyl group is situated on a rigid tetracyclic steroidal backbone. While it occupies an equatorial position, the sheer bulk of the adjacent cyclic framework restricts the approach trajectory of any electrophile.

  • The Electrophile (2-Ethylhexanoic Acid): The presence of an α -ethyl branch creates a severe steric umbrella around the carbonyl carbon.

When utilizing standard carbodiimide coupling (e.g., DCC), the initial O-acylisourea intermediate forms successfully. However, the nucleophilic attack by cholesterol is so sterically hindered that the reaction stalls. This delay allows the O-acylisourea to undergo a 1,3-rearrangement into a highly stable, unreactive N-acylurea byproduct, permanently killing your yield.

To overcome this, the addition of 4-Dimethylaminopyridine (DMAP) is non-negotiable. DMAP acts as a highly nucleophilic acyl transfer catalyst, rapidly attacking the O-acylisourea before it can rearrange. This forms an N-acylpyridinium intermediate that protrudes from the steric bulk, acting as a highly reactive, accessible electrophile for the cholesterol molecule ()[1].

Mechanism A 2-Ethylhexanoic Acid + Coupling Agent B O-Acylisourea Intermediate (Sterically Hindered) A->B Activation C N-Acylpyridinium Ion (Highly Reactive) B->C + DMAP (Fast) E N-Acylurea (Dead-End Byproduct) B->E Rearrangement (Slow without DMAP) D Cholest-5-en-3β-yl 2-ethylhexanoate (Target Product) C->D + Cholesterol (Nucleophilic Attack)

Caption: DMAP-catalyzed mechanism overcoming steric hindrance in esterification.

Quantitative Yield Optimization

Depending on your lab's tolerance for harsh reagents and purification capabilities, you must choose the right synthetic pathway. Below is a comparative data summary of the three primary methodologies used for this specific esterification.

ParameterStandard Steglich (DCC)Modified Steglich (EDC·HCl)Acid Chloride Method
Reagents 2-Ethylhexanoic acid, DCC, DMAP2-Ethylhexanoic acid, EDC·HCl, DMAP2-Ethylhexanoyl chloride, TEA, DMAP
Typical Yield 40% - 60%75% - 85%85% - 95%
Reaction Time 16 - 24 hours12 - 16 hours2 - 4 hours
Main Byproduct Dicyclohexylurea (DCU)Water-soluble ureaTriethylammonium chloride
Steric Tolerance Poor to ModerateModerate to HighVery High
Purification Difficulty High (DCU co-elutes)Low (Aqueous wash)Low (Aqueous wash)

Self-Validating Experimental Protocols

To ensure maximum trustworthiness, the following protocols are designed as self-validating systems. They include built-in visual and analytical checkpoints to confirm the reaction is proceeding correctly.

Protocol A: The Acid Chloride Method (Recommended for >90% Yield)

This method utilizes the highly reactive 2-ethylhexanoyl chloride to bypass the initial activation energy barrier entirely ()[2].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask under a continuous argon stream. Add Cholesterol (1.0 eq, 10 mmol) and dissolve in 30 mL of anhydrous Dichloromethane (DCM).

  • Base & Catalyst Addition: Add Triethylamine (TEA, 2.0 eq) and DMAP (0.1 eq).

    • Causality Check: TEA acts as the bulk stoichiometric acid scavenger, while DMAP acts as the nucleophilic acyl transfer catalyst.

  • Electrophile Injection: Cool the flask to 0 °C using an ice bath. Dropwise add 2-ethylhexanoyl chloride (1.2 eq).

    • Self-Validation Checkpoint: Within 5 minutes, the solution will turn slightly yellow, and a dense white precipitate (triethylammonium chloride) will form. This visual cue confirms the acyl chloride is active and HCl is being successfully scavenged.

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 3 hours.

  • Analytical Validation: Perform TLC (Mobile phase: Hexanes/Ethyl Acetate 9:1). The reaction is complete when the cholesterol spot (Rf ~0.3) completely disappears, replaced by a highly non-polar ester spot (Rf ~0.8).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Modified Steglich Esterification (EDC/DMAP)

If your lab wishes to avoid handling moisture-sensitive acid chlorides, this modified Steglich approach is the optimal alternative ()[3].

Step-by-Step Methodology:

  • System Preparation: In a dry flask under argon, dissolve Cholesterol (1.0 eq) and 2-Ethylhexanoic acid (1.5 eq) in anhydrous DCM.

  • Catalyst Overloading: Add DMAP (0.5 eq).

    • Causality Check: For standard linear acids, 0.05 eq of DMAP is sufficient. However, for the α -branched 2-ethylhexanoic acid, increasing DMAP to 0.5 eq is critical to ensure the O-acylisourea is consumed instantaneously, preventing the dead-end 1,3-rearrangement.

  • Coupling: Cool to 0 °C and add EDC·HCl (1.5 eq) in three portions over 15 minutes.

    • Causality Check: EDC·HCl is chosen over DCC because its urea byproduct is highly water-soluble, preventing the lipophilic purification nightmare associated with DCU.

  • Propagation: Stir at 0 °C for 30 minutes, then at room temperature for 16 hours.

  • Workup: Wash the organic layer sequentially with 1N HCl (to remove DMAP and EDC-urea), saturated NaHCO₃ (to remove unreacted acid), and brine. Concentrate to yield the crude ester.

Troubleshooting Matrix & FAQs

Troubleshooting N1 Yield < 70% Detected N2 Perform TLC / HPLC Analysis N1->N2 N3 Unreacted Cholesterol (No Major Byproducts) N2->N3 N4 High Byproduct Formation (e.g., N-acylurea) N2->N4 N5 Ensure Anhydrous Conditions Increase Acyl Chloride/Base N3->N5 Hydrolysis / Stalled N6 Increase DMAP to >10 mol% or Switch to EDC·HCl N4->N6 Side Reactions

Caption: Troubleshooting decision matrix for resolving low esterification yields.

Frequently Asked Questions

Q: I am using the Acid Chloride method, but my reaction stalls at 50% conversion. What is happening? A: Your 2-ethylhexanoyl chloride has likely hydrolyzed. Acid chlorides are highly hygroscopic. If your DCM is not rigorously anhydrous, ambient moisture will convert the acyl chloride back into unreactive 2-ethylhexanoic acid, generating HCl in the process. Solution: Distill your DCM over calcium hydride, ensure your glassware is flame-dried, and verify the integrity of your acyl chloride bottle.

Q: I used DCC for the Steglich esterification, and I have a massive byproduct spot on my TLC that isn't my product. How do I fix this? A: You are observing the formation of the N-acylurea byproduct. Because 2-ethylhexanoic acid is sterically hindered, the nucleophilic attack by cholesterol is slower than the intramolecular 1,3-rearrangement of the O-acylisourea intermediate. Solution: You must increase your DMAP concentration (up to 0.5 eq) to outpace the rearrangement, or switch to the Acid Chloride method.

Q: My final product is contaminated with a white solid that won't dissolve in hexane. What is it? A: If you used DCC, this is Dicyclohexylurea (DCU). DCU is notoriously difficult to separate from highly lipophilic compounds like cholesteryl esters because they share similar solubility profiles in non-polar solvents. Solution: Chill your crude mixture in cold ether and filter the precipitated DCU. For future runs, switch to EDC·HCl (Protocol B), which produces a water-soluble urea that washes out easily during the aqueous workup.

References

  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition. Organic Chemistry Portal. [Link]

  • Sripada, P. K. (1988). "Synthesis of single- and double-13C-labeled cholesterol oleate". Chemistry and Physics of Lipids. PubMed.[Link]

  • US Patent 4393044A (1983). "Steroid ester, and cosmetics and ointments containing the same".

Sources

Technical Support Center: Troubleshooting Crystallization of Cholest-5-en-3beta-yl 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the phase behavior of complex lipids. Cholest-5-en-3beta-yl 2-ethylhexanoate (CAS 41329-01-5), commonly known as cholesteryl 2-ethylhexanoate, is notoriously difficult to crystallize.

Unlike straight-chain cholesteryl esters that readily form highly ordered solid lattices, this branched-chain derivative often resists crystallization, instead forming metastable liquid crystals or amorphous glasses at room temperature[1]. This guide synthesizes thermodynamic principles with field-proven methodologies to help you troubleshoot and overcome these crystallization barriers.

Part 1: The Causality of Phase Behavior

To force a molecule into a crystal lattice, we must understand why it resists it. Cholesteryl esters typically crystallize in one of three preferred packing arrays: Monolayer Type I, Monolayer Type II, or Bilayer structures[2]. This packing relies on a delicate balance of sterol-sterol ring stacking and acyl chain-chain interdigitation.

When you introduce a branched acyl chain—specifically the ethyl group at the C2 position of the hexanoate chain in cholesteryl 2-ethylhexanoate—you introduce severe steric hindrance. This structural bulge prevents the efficient van der Waals packing of the acyl chains[3]. Consequently, the lattice energy is drastically reduced. Instead of transitioning directly from an isotropic liquid to a solid crystal, the molecule gets trapped in intermediate mesophases (cholesteric or smectic) or supercools into an amorphous glass.

PhaseBehavior Iso Isotropic Liquid (High Temp) Chol Cholesteric Mesophase (Iridescent Liquid) Iso->Chol Slow Cooling Smec Smectic Mesophase (Cloudy Gel) Chol->Smec Continued Cooling Cryst Solid Crystal (Monolayer/Bilayer) Smec->Cryst Nucleation (High Energy Barrier) Glass Amorphous Glass (Supercooled) Smec->Glass Rapid Quenching (Kinetic Trap) Glass->Cryst Thermal Annealing & Seeding

Thermodynamic phase transition pathways of branched cholesteryl esters.

Part 2: Frequently Asked Questions (FAQs)

Q1: My sample forms a cloudy gel or an iridescent liquid instead of solid crystals. What is happening?

A: You are observing liquid crystalline mesophases. The iridescent liquid is the cholesteric (chiral nematic) phase , where molecules form helical layers. The cloudy gel is the smectic phase , where molecules are arranged in layers but lack lateral order within those layers. Because cholesteryl 2-ethylhexanoate is often a room-temperature liquid crystal[1], standard thermal cooling is insufficient to overcome the activation energy required for true 3D crystal nucleation. You must alter the thermodynamic environment using solvent mediation rather than relying solely on temperature.

Q2: Standard cooling from a melt failed. How do I select the right solvent system to force crystallization?

A: Standard cooling fails because the viscosity of the mesophase increases exponentially as temperature drops, trapping the molecules kinetically before they can align into a lattice. To bypass this, use an Anti-Solvent Isothermal Crystallization approach. Dissolve the ester in a "good" solvent where it has high solubility (e.g., Chloroform or Acetone). Then, slowly titrate in a "poor" anti-solvent (e.g., Methanol or Water). This artificially drives up the supersaturation ( Css​ ) at a constant, elevated temperature where molecular mobility remains high enough to allow lattice formation without entering the viscous smectic phase[4].

Q3: My sample supercooled into a sticky, amorphous glass. How do I break this metastable state?

A: You have hit a kinetic trap. To rescue the sample, you must perform thermal annealing . Heat the glass to just above its glass transition temperature ( Tg​ ) but below its clearing point. This provides the kinetic energy necessary for the sterol rings to reorient. Simultaneously, introduce a seed crystal . If you do not have a crystal of cholesteryl 2-ethylhexanoate, seeding with a structurally similar straight-chain ester (like cholesteryl octanoate) can provide the necessary epitaxial template to initiate nucleation.

Q4: How do impurities affect the crystallization of this specific ester?

A: Purity is the most critical variable. Even 1-2% of unreacted free cholesterol or 2-ethylhexanoic acid acts as a potent plasticizer. These impurities insert themselves between the sterol rings, further disrupting the already strained van der Waals interactions and stabilizing the liquid crystal phase. Ensure your starting material is >99% pure. If necessary, utilize enzymatic cleanup using cholesterol esterase to hydrolyze unreacted byproducts prior to crystallization[5].

Part 3: Quantitative Phase Behavior Comparison

To understand the magnitude of the steric effect, compare the phase behavior of the branched 2-ethylhexanoate against its straight-chain counterpart (octanoate).

Lipid DerivativeAcyl Chain StructureRoom Temp (25°C) StatePreferred Crystal PackingPrimary Mesophase
Cholesteryl Octanoate Straight-chain (C8)Solid CrystalMonolayer Type ISmectic (transient)
Cholesteryl Nonanoate Straight-chain (C9)Solid CrystalMonolayer Type I[2]Cholesteric
Cholest-5-en-3beta-yl 2-ethylhexanoate Branched (C8 total)Viscous Liquid / GelHighly DisorderedCholesteric / Smectic[1]

Part 4: Self-Validating Experimental Protocol

To successfully crystallize Cholest-5-en-3beta-yl 2-ethylhexanoate, abandon melt-cooling and utilize the following Anti-Solvent Mediated Isothermal Crystallization workflow. This protocol is self-validating: the visual cues at Step 3 confirm whether your thermodynamic trajectory is correct.

Step-by-Step Methodology:
  • Primary Dissolution: Weigh 1.0 g of Cholest-5-en-3beta-yl 2-ethylhexanoate into a clean, dry 50 mL Erlenmeyer flask. Add 5.0 mL of high-purity Acetone (Good Solvent). Warm gently to 40°C in a water bath until the solution is completely isotropic and transparent.

  • Filtration (Critical): Pass the warm solution through a 0.22 µm PTFE syringe filter into a pre-warmed receiving flask. Causality: This removes microscopic dust and undissolved impurities that could trigger the nucleation of the amorphous phase rather than the crystalline phase.

  • Anti-Solvent Titration: Maintain the solution at 40°C. Dropwise, add Methanol (Anti-Solvent) while stirring continuously. Continue until the solution exhibits a faint, persistent opalescence (turbidity) that does not disappear upon stirring. Validation: If the solution turns into a thick gel immediately, you have added the anti-solvent too fast, triggering spinodal decomposition. Re-warm and add a drop of acetone to clear it, then proceed slower.

  • Isothermal Annealing & Seeding: Once persistent turbidity is achieved, hold the temperature exactly at 40°C for 30 minutes. If available, add 1-2 microscopic seed crystals of a homologous cholesteryl ester.

  • Controlled Cooling: Program a cooling bath to drop the temperature at a highly controlled rate of 0.5°C per hour down to 4°C. Causality: This extremely slow cooling rate ensures the system remains in the metastable zone, promoting the growth of a crystalline lattice rather than crashing out as a glass.

  • Isolation: Vacuum filter the resulting microcrystals using a chilled Büchner funnel. Wash immediately with 2 mL of ice-cold Methanol to remove residual mother liquor. Dry under high vacuum (< 0.1 mbar) for 24 hours to remove intercalated solvent molecules.

Workflow Step1 Dissolution in Acetone @ 40°C Step2 0.22µm Filtration (Remove Dust) Step1->Step2 Step3 Methanol Titration (To Persistent Turbidity) Step2->Step3 Step4 Isothermal Annealing & Seeding Step3->Step4 Step5 Slow Cooling (0.5°C / hr) Step4->Step5 Step6 Vacuum Isolation & Drying Step5->Step6

Step-by-step anti-solvent crystallization workflow for branched cholesteryl esters.

References
  • Title: PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS - MRI Questions Source: mriquestions.com URL:[Link]

  • Title: Handbook of Basic Tables for Chemical Analysis, 2nd Ed. Source: studylib.net URL:[Link]

  • Title: Cholesteryl esters of saturated fatty acids: cosolubility and fractionation of binary mixtures Source: PubMed (nih.gov) URL:[Link]

  • Title: Dissolution, redissolution and recrystallization of cholesteryl stearate microcrystal Source: ResearchGate URL:[Link]

  • Title: Purification and characterization of a novel cholesterol esterase from Pseudomonas aeruginosa Source: PubMed (nih.gov) URL:[Link]

Sources

Optimizing lipid nanoparticle size with Cholest-5-en-3beta-yl 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Nanomedicine Technical Support Center . This guide is engineered for drug development professionals and formulation scientists working with advanced lipid nanoparticle (LNP) architectures.

Replacing standard unesterified cholesterol with Cholest-5-en-3beta-yl 2-ethylhexanoate (CEH) —a bulky, branched-chain cholesterol ester—fundamentally alters the thermodynamic assembly of LNPs. While CEH can dramatically enhance endosomal escape and modulate the release kinetics of mRNA payloads, it frequently introduces severe challenges in particle size optimization and polydispersity.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind CEH-induced size variations, provide field-proven optimization protocols, and establish self-validating workflows to ensure your formulations are robust, scalable, and clinically viable.

Part 1: The Mechanistic Role of CEH in LNP Architecture

To troubleshoot LNP size, you must first understand the biophysics of your lipids. Standard cholesterol contains a 3-beta hydroxyl (-OH) group that acts as an amphiphilic anchor, aligning with the hydrophilic headgroups of phospholipids at the aqueous interface[].

When you esterify this position with a 2-ethylhexanoate group to create CEH, the molecule becomes overwhelmingly hydrophobic. The Causality of Size Expansion: Because CEH lacks a hydrophilic anchor, it cannot stably reside in the surface lipid monolayer. Instead, it is thermodynamically driven to partition deep into the hydrophobic core of the LNP alongside the neutral ionizable lipids[2].

  • Core Swelling: This massive influx of hydrophobic mass expands the core volume.

  • Surface-to-Volume Mismatch: If the core volume increases without a proportional increase in surface-stabilizing lipids (PEG-lipids), the LNP must increase its overall diameter to achieve a stable surface-to-volume ratio.

  • Polymorphism: The bulky, branched nature of the 2-ethylhexanoate tail disrupts crystalline lipid packing, inducing phase separation and polymorphic (non-spherical or faceted) LNP structures[3].

Part 2: Troubleshooting Guide & FAQs (Q&A)

Q1: I swapped standard cholesterol for CEH at 38.5 mol%, and my LNP size jumped from 80 nm to over 180 nm. How do I reduce the size? Mechanistic Cause: The expanded hydrophobic core has outpaced the stabilizing capacity of your PEG-lipid. Field-Proven Solution: You have two levers to pull.

  • Lever 1 (Formulation): Increase your PEG-lipid concentration from the standard 1.5 mol% to 2.5–3.0 mol%. PEG-lipids dictate the surface area; more PEG forces the assembly of smaller particles to accommodate the core volume.

  • Lever 2 (Process): Increase the Flow Rate Ratio (FRR) of the aqueous to organic phase during microfluidic mixing from 3:1 to 5:1. A higher FRR increases the polarity of the mixing environment faster, forcing a more rapid nucleation of the hydrophobic CEH and trapping it in a smaller kinetic state.

Q2: My Dynamic Light Scattering (DLS) data shows a bimodal distribution (high PDI > 0.2) when using CEH. What is causing this? Mechanistic Cause: Phase separation. Because CEH is highly lipophilic, if the microfluidic mixing is not rapid enough, CEH will precipitate independently of the ionizable lipid/mRNA complex. This creates a population of empty, pure-lipid droplets (often <40 nm) alongside your larger, mRNA-loaded LNPs[4]. Field-Proven Solution: Increase the Total Flow Rate (TFR) on your microfluidic system to >12 mL/min. High TFR ensures ultra-rapid supersaturation, forcing all lipid components to co-precipitate simultaneously. Alternatively, blend CEH with standard unesterified cholesterol (e.g., a 50/50 split) to maintain core fluidity while preserving surface anchoring.

Q3: Why does my mRNA Encapsulation Efficiency (EE%) drop below 70% when using high ratios of CEH? Mechanistic Cause: Spatial competition. Inside the LNP core, ionizable lipids form inverted micelles around the negatively charged mRNA. CEH partitions into this exact same hydrophobic space. At high concentrations (>30 mol%), CEH physically excludes the aqueous mRNA compartments from the core[2]. Field-Proven Solution: Cap total CEH at 20–25 mol% of the total lipid formulation. If higher CEH loading is required for biological efficacy, you must increase the Nitrogen-to-Phosphate (N:P) ratio (e.g., from 6:1 to 8:1) to provide excess ionizable lipid to condense the mRNA effectively.

Part 3: Quantitative Formulation Guidelines

The following table summarizes the causal relationship between CEH incorporation strategies and resulting LNP physicochemical properties.

Table 1: Impact of CEH Substitution on LNP Physicochemical Properties

Formulation StrategyChol : CEH Ratio (mol%)PEG-Lipid (mol%)Z-Average Size (nm)PDImRNA EE (%)
Standard Baseline 40 : 01.575 ± 50.12>95%
Direct Substitution (Fails) 0 : 401.5185 ± 150.2865%
Optimized Blend 20 : 201.595 ± 80.1588%
Surface-Compensated 0 : 403.085 ± 60.1185%

Data represents expected outcomes using a standard microfluidic mixer at a 3:1 FRR and 12 mL/min TFR.

Part 4: Diagnostic Workflow for Size Optimization

Use the following self-validating logic tree to systematically troubleshoot CEH-LNP formulations on the bench.

CEHTroubleshooting Start Measure LNP Size & PDI (Post-Dialysis via DLS) CheckSize Is Z-Average > 150 nm? Start->CheckSize CheckPDI Is PDI > 0.20? CheckSize->CheckPDI No SizeHigh 1. Increase PEG-Lipid to 2.5-3.0 mol% 2. Increase FRR to 5:1 CheckSize->SizeHigh Yes PDIHigh 1. Increase TFR > 12 mL/min 2. Blend CEH with Free Chol (1:1) CheckPDI->PDIHigh Yes Optimal Optimal CEH-LNP Formulation (Size 60-100nm, PDI <0.15) CheckPDI->Optimal No SizeHigh->Start Re-formulate & Test PDIHigh->Start Re-formulate & Test

Figure 1: Diagnostic logic tree for troubleshooting CEH-LNP size and PDI.

Part 5: Step-by-Step Methodology: Microfluidic Assembly of CEH-Optimized LNPs

This protocol integrates self-validating checkpoints to ensure the thermodynamic stability of CEH-LNPs.

Phase 1: Reagent Preparation

  • Aqueous Phase: Dilute mRNA in 50 mM Citrate Buffer (pH 4.0) to a final concentration of 0.175 mg/mL. Causality Note: pH 4.0 ensures the ionizable lipid remains fully protonated during assembly, which is critical for overcoming the steric hindrance of the bulky CEH ester.

  • Organic Phase: Dissolve lipids in anhydrous ethanol at a total lipid concentration of 12.5 mM. Use the "Surface-Compensated" molar ratio: Ionizable Lipid (50%), Helper Lipid (10%), CEH (37%), PEG-Lipid (3.0%).

  • Self-Validation Checkpoint: Heat the ethanol phase to 37°C for 5 minutes. CEH is highly hydrophobic; ensure no crystalline lipid remains undissolved before proceeding.

Phase 2: Microfluidic Assembly 4. Load the aqueous and organic phases into sterile syringes. 5. Set the microfluidic controller to a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min . 6. Initiate mixing and discard the first and last 0.2 mL of the eluate to avoid start-up/shut-down polydispersity. 7. Self-Validation Checkpoint: Immediately dilute an aliquot of the raw eluate 1:40 in 1X PBS and measure via DLS. If the pre-dialysis size exceeds 120 nm, abort the run. Dialysis will only trigger Ostwald ripening and further increase the size. Adjust FRR to 5:1 and repeat.

Phase 3: Downstream Processing 8. Immediately transfer the LNP eluate to a Slide-A-Lyzer dialysis cassette (20K MWCO). 9. Dialyze against 100 volumes of 1X PBS (pH 7.4) at 4°C for 2 hours, replace the buffer, and dialyze overnight. 10. Final Characterization: Measure final Z-average size, PDI, and determine EE% using a RiboGreen assay.

References

  • Deconvoluting Lipid Nanoparticle Structure for Messenger RNA Delivery Source: Nano Letters (ACS Publications) URL:[Link]

  • Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA Source: Nature Communications URL:[Link]

  • The physical state of lipid nanoparticles influences their effect on in vitro cell viability Source: European Journal of Pharmaceutics and Biopharmaceutics URL:[Link]

Sources

Enhancing the aqueous solubility of Cholest-5-en-3beta-yl 2-ethylhexanoate for in vivo studies

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with formulating Cholest-5-en-3beta-yl 2-ethylhexanoate for in vivo studies.

Cholest-5-en-3beta-yl 2-ethylhexanoate is a highly hydrophobic cholesterol ester. Due to its rigid sterol backbone and the branched aliphatic 2-ethylhexanoate chain, its aqueous solubility is practically zero (LogP > 10). Standard solubilization techniques (like simple surfactant dispersion) are insufficient and often lead to rapid in vivo precipitation, embolism risks, and poor biodistribution.

This guide provides self-validating protocols and mechanistic troubleshooting for the two most scientifically rigorous formulation strategies: Cyclodextrin Inclusion Complexes and Lipid Nanoparticles (LNPs) .

Section 1: Strategic Formulation Selection (FAQ)

Q: Why does Cholest-5-en-3beta-yl 2-ethylhexanoate precipitate in standard physiological buffers, and what are the optimal carrier systems?

A: The precipitation is driven by the hydrophobic effect. In an aqueous environment, water molecules must form highly ordered, low-entropy clathrate cages around the lipophilic cholesterol ester. Thermodynamics strongly favor the aggregation of the lipid to minimize the exposed surface area, leading to macroscopic precipitation.

To overcome this thermodynamic barrier, you must shield the hydrophobic surface from the aqueous environment. The two optimal systems are:

  • Cyclodextrin Inclusion Complexes: Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been proven to significantly enhance the aqueous solubility of highly lipophilic cholesterol derivatives in vivo[1]. The cyclic oligosaccharide forms a hydrophilic shell around the hydrophobic sterol core.

  • Solid Lipid Nanoparticles (SLNs) / Nanostructured Lipid Carriers (NLCs): LNPs are highly effective for lipophilic drug delivery due to their hydrophobic internal structure and excellent biocompatibility[2]. The cholesterol ester acts as an integral part of the lipid core, stabilized by an outer surfactant/PEG-lipid monolayer.

Section 2: Cyclodextrin Inclusion Complexes

Protocol: HP-β-CD Co-Solvent Evaporation Method

This methodology utilizes a co-solvent system to lower the activation energy required for the cholesterol ester to enter the cyclodextrin cavity.

  • Aqueous Phase: Dissolve HP-β-CD in molecular biology-grade water to achieve a 30% (w/v) solution.

  • Organic Phase: Dissolve Cholest-5-en-3beta-yl 2-ethylhexanoate in absolute ethanol (10 mg/mL).

  • Complexation: Add the organic phase dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 45°C. Causality: The elevated temperature increases kinetic energy, while the ethanol temporarily lowers the polarity of the aqueous phase, allowing the highly lipophilic ester to enter the hydrophobic cavity of the cyclodextrin without precipitating.

  • Solvent Evaporation: Transfer the mixture to a rotary evaporator. Remove the ethanol under reduced pressure at 45°C until the solution is completely clear. Causality: As ethanol evaporates, the displacement of enthalpically frustrated water molecules from the CD cavity by the cholesterol ester drives the thermodynamic formation of the complex[3].

  • Filtration: Pass the complex through a 0.22 µm PES syringe filter to remove any uncomplexed lipid.

CD_Workflow A Cholest-5-en-3beta-yl 2-ethylhexanoate C Dissolve in Organic Solvent (EtOH) A->C B HP-β-CD Aqueous Solution (20-40% w/v) D Co-solvent Mixing (Stirring at 45°C) B->D C->D E Solvent Evaporation (Rotary Evaporator) D->E F Sterile Filtration (0.22 µm) E->F G Lyophilization (Optional for storage) F->G

Caption: Workflow for preparing HP-β-CD inclusion complexes via the co-solvent evaporation method.

Troubleshooting: Dilution-Induced Precipitation

Q: My cyclodextrin formulation is clear in the vial, but precipitates immediately upon dilution in blood or cell culture media. How do I fix this?

A: This is a thermodynamic equilibrium issue. Cyclodextrin complexation is a dynamic equilibrium: Kc​=[Complex]/([FreeCD]×[FreeLipid]) . When you inject the formulation in vivo, the sudden dilution drops the concentration of [FreeCD] . The equilibrium shifts to the right, releasing the free cholesterol ester. Because its intrinsic aqueous solubility is near zero, it immediately precipitates.

The Fix:

  • Increase the Molar Excess: Formulate with a higher molar ratio of HP-β-CD to cholesterol ester (e.g., 10:1 or 20:1) to ensure the equilibrium remains stable even upon dilution.

  • Add a Co-Solubilizer: Incorporate a nonionic surfactant (e.g., 0.5% Polysorbate 80) into the aqueous phase[4]. This creates mixed micelles that act as a secondary thermodynamic sink for the released cholesterol ester, preventing macroscopic crystallization in the bloodstream.

Section 3: Lipid Nanoparticle (LNP) Encapsulation

Protocol: Microfluidic Mixing for Solid Lipid-Core LNPs

For highly lipophilic compounds, Solid Lipid Nanoparticles (SLNs) offer excellent biodegradability, physical stability, and controlled drug release[2].

  • Lipid Phase: Dissolve the structural lipids (e.g., DSPC), PEG-lipids (e.g., DMG-PEG2000), and Cholest-5-en-3beta-yl 2-ethylhexanoate in absolute ethanol. Crucial Step: Substitute the standard cholesterol in your LNP recipe with your cholesterol ester at a 1:1 molar ratio. The ester will serve as the structural core.

  • Aqueous Phase: Prepare a 50 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing: Inject the phases into a microfluidic micromixer at a 3:1 (Aqueous:Ethanol) volume ratio and a total flow rate of 12 mL/min. Causality: The rapid mixing causes a sudden spike in solvent polarity. The highly lipophilic cholesterol ester undergoes rapid supersaturation and precipitates to form the hydrophobic core, while the amphiphilic DSPC and PEG-lipids self-assemble at the interface, arresting the core's growth at the nanoscale.

  • Dialysis: Dialyze against 1X PBS (pH 7.4) for 24 hours (10 kDa MWCO) to remove ethanol.

LNP_Workflow A Organic Phase (EtOH) Lipids + Cholesterol Ester C Microfluidic Mixing (High Flow Rate, 3:1 Ratio) A->C B Aqueous Phase (Buffer, pH 4.0 - 7.4) B->C D Self-Assembly of LNPs (Rapid Polarity Shift) C->D E Dialysis / TFF (Remove Ethanol) D->E F Characterization (DLS, Zeta Potential) E->F

Caption: Microfluidic mixing pathway for the self-assembly of Solid Lipid Nanoparticles (SLNs).

Troubleshooting: Post-Formulation Aggregation

Q: My LNPs containing the cholesterol ester show a high Polydispersity Index (PDI > 0.3) and aggregate within 48 hours. What is the root cause?

A: Aggregation of SLNs is typically caused by Ostwald ripening or insufficient steric stabilization. Because Cholest-5-en-3beta-yl 2-ethylhexanoate lacks the free hydroxyl group found on standard cholesterol, it cannot hydrogen-bond with the aqueous interface. This increases the hydrophobicity of the LNP core, making the particles highly prone to fusion to reduce surface tension.

The Fix:

  • Optimize PEG-Lipid Ratio: Surface modifications, such as PEGylation, are critical for the physical stability of LNPs carrying lipophilic payloads[5]. Increase the DMG-PEG2000 concentration from 1.5 mol% to 3.0-5.0 mol%. The dense PEG corona provides a steric hydration barrier that physically prevents particle fusion.

  • Check Zeta Potential: Ensure the final formulation has a zeta potential of either < -20 mV or > +20 mV in low-salt buffers. If the charge is near neutral (0 ± 5 mV), electrostatic repulsion is insufficient. You may need to incorporate a small molar percentage of an anionic lipid (like DSPG) or a cationic lipid to provide electrostatic stabilization.

Section 4: Quantitative Formulation Comparison

To aid in your experimental design, the following table summarizes the quantitative expectations for formulating Cholest-5-en-3beta-yl 2-ethylhexanoate using different delivery systems.

Formulation StrategyMax Payload CapacityParticle Size (DLS)In Vivo Release KineticsPrimary Limitation
HP-β-CD Complex ~2 - 5 mg/mL< 5 nm (Monomeric)Rapid (Equilibrium driven)High dilution causes precipitation
Solid Lipid Nanoparticles ~10 - 20 mg/mL60 - 120 nmSustained (Matrix diffusion)Requires microfluidic equipment
Standard Liposomes < 2 mg/mL100 - 150 nmModerateBilayer destabilization / leakage
O/W Emulsion (Tween 80) ~5 - 10 mg/mL200 - 500 nmRapid to ModeratePoor shelf-life stability

References

  • Seo, Y., Lim, H., Park, H., Yu, J., An, J., Yoo, H.Y., & Lee, T. (2023). "Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications." Pharmaceutics, 15(3), 772. URL: [Link]

  • Zimmer, S., Grebe, A., Bakke, S. S., et al. (2016). "Cyclodextrin promotes atherosclerosis regression via macrophage reprogramming." Science Translational Medicine, 8(333), 333ra50. URL: [Link]

  • Morariu, M. (2017). "Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound." US Patent 9,730,953 B2. Google Patents.

Sources

Reducing phase separation in Cholest-5-en-3beta-yl 2-ethylhexanoate liquid crystal mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cholesteric liquid crystal mixtures. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding a common and critical challenge: phase separation in mixtures containing Cholest-5-en-3beta-yl 2-ethylhexanoate and other cholesteryl esters.

Our goal is to move beyond simple procedural steps and delve into the underlying scientific principles that govern mixture stability. By understanding the "why" behind these phenomena, you can make more informed decisions in your experimental design, leading to more robust and reproducible results.

Part 1: Troubleshooting Guide

This section addresses specific problems you might observe during your experiments, providing likely causes and actionable solutions.

Issue 1: My mixture appears cloudy or opaque upon cooling to room temperature.

Q: We prepared a mixture of Cholest-5-en-3beta-yl 2-ethylhexanoate in a nematic host. It was clear and uniform at an elevated temperature, but became turbid upon cooling. What is happening and how can we fix it?

A: This is a classic sign of thermally-induced phase separation. The components, which are miscible at higher temperatures, separate into distinct domains as the thermal energy of the system decreases. The observed turbidity is due to light scattering at the interfaces of these newly formed domains, which may be microscopic crystallites of the cholesteryl ester or droplets of a separated liquid phase.

Primary Causes & Solutions:

  • Crystallization of the Cholesteryl Ester: Cholest-5-en-3beta-yl 2-ethylhexanoate, like many cholesteryl esters, can crystallize from the mixture if its concentration exceeds its solubility limit at a given temperature.[1][2] The rigid, complex structure of the cholesterol moiety makes it prone to packing into an ordered crystalline state.[3]

    • Solution 1: Adjust Component Ratios. The most direct approach is to decrease the weight percentage of the Cholest-5-en-3beta-yl 2-ethylhexanoate. Create a dilution series to empirically determine the solubility limit in your specific nematic host at the target operating temperature.

    • Solution 2: Introduce a Co-solvent or a Mixture of Cholesteryl Esters. Sometimes, using a blend of different cholesteryl esters (e.g., adding Cholesteryl Oleyl Carbonate or Cholesteryl Pelargonate) can disrupt the crystallization of a single component through steric hindrance and colligative property effects, effectively lowering the freezing point of the cholesteric component.[4]

  • Thermodynamic Incompatibility: The free energy of mixing for your components may only be favorable at elevated temperatures. Upon cooling, the entropic contribution to the free energy decreases, and if the enthalpic interactions are not sufficiently favorable, the system will phase separate to minimize its energy.

    • Solution 3: Select a More Compatible Nematic Host. The chemical structure of the nematic host is critical. Hosts with molecular structures that are sterically and electronically compatible with the bulky, largely non-polar cholesteryl group tend to perform better. For instance, nematic hosts with flexible alkyl chains or phenyl-cyclohexane cores can offer better miscibility than highly polar cyano-biphenyl hosts for certain cholesteryl esters.

    • Solution 4: Controlled Cooling Protocol. Rapid cooling can "shock" the system into a non-equilibrium, phase-separated state. A slow, controlled cooling ramp (e.g., 0.1-1.0 °C/minute) in a temperature-controlled stage can allow the mixture to relax into a stable, homogeneous cholesteric phase. This is particularly important when crossing the isotropic-to-cholesteric phase transition temperature.[5]

Issue 2: Under the microscope, I see distinct droplets that do not mix, even with heating.

Q: We are attempting to formulate a new cholesteric mixture, but even at high temperatures and after vigorous mixing, we observe immiscible droplets under a polarized optical microscope. Why is this happening?

A: The observation of persistent, distinct droplets indicates a fundamental immiscibility between your chosen components. This is not just a temperature-dependent solubility issue but points to a significant mismatch in the intermolecular forces of the materials.

Primary Causes & Solutions:

  • Large Mismatch in Polarity and Intermolecular Forces: If one component is highly polar and the other is highly non-polar, they are unlikely to form a stable mixture. This can be quantified using the principle of "like dissolves like," which is formalized in solubility parameter models.

    • Solution 1: Hansen Solubility Parameter (HSP) Analysis. The Hansen Solubility Parameter is a powerful tool for predicting miscibility.[6][7][8] It breaks down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[9][10] For two materials to be miscible, their HSP values should be close. You can estimate the HSP for your components using group contribution methods and select a nematic host with a more closely matched HSP to your Cholest-5-en-3beta-yl 2-ethylhexanoate. The smaller the "distance" between the HSPs of the components, the higher the likelihood of miscibility.[8]

  • Insufficient Homogenization: While less likely to be the sole cause for persistent immiscibility at high temperatures, inadequate mixing can exacerbate the problem.

    • Solution 2: Advanced Mixing Techniques. Ensure the mixture is heated well into the isotropic phase where viscosity is lowest. Use a combination of vortex mixing and ultrasonication in a heated bath to provide enough energy to break down initial aggregates and promote intimate mixing at the molecular level.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to diagnosing and solving phase separation issues.

G start Phase Separation Observed (Cloudiness, Droplets) q1 Does the mixture become clear upon heating? start->q1 cause1 Likely Cause: Thermally-Induced Separation (Crystallization / Lowered Miscibility) q1->cause1  Yes cause2 Likely Cause: Fundamental Immiscibility q1->cause2  No sol1a Solution: Decrease concentration of Cholesteryl Ester cause1->sol1a sol1b Solution: Implement a slow, controlled cooling protocol cause1->sol1b sol1c Solution: Select a more compatible nematic host cause1->sol1c sol2a Solution: Match Hansen Solubility Parameters (HSP) cause2->sol2a sol2b Solution: Use advanced mixing (e.g., ultrasonication) cause2->sol2b G cluster_0 Molecular Properties cluster_1 Systemic Variables Mol_Structure Molecular Structure Shape Polarity Flexibility HSP Hansen Solubility Parameters δD δP δH Mol_Structure->HSP Outcome Outcome HSP->Outcome Miscibility Prediction Concentration Component Concentration Concentration->Outcome Temperature Temperature Temperature->Outcome Cooling_Rate Processing (Cooling Rate) Cooling_Rate->Outcome Stable Stable Homogeneous Cholesteric Phase Outcome->Stable Favorable Conditions Unstable Phase-Separated Mixture Outcome->Unstable Unfavorable Conditions

Caption: Key factors determining the stability of a cholesteric liquid crystal mixture.

References

  • Light Intensity-Selective Photopolymerization and Photoisomerization for Creating Colorful Polymer-Stabilized Cholesteric Liquid Crystal Patterns. ACS Publications.
  • Application of the Hansen Solubility Parameter for Modelling of Liquid Crystal – Solvent Systems. Zhidk. krist. ikh prakt. ispol'z. = Liq. Cryst. and their Appl., 2018, 18 (2), 95—102.
  • Photonic Materials Based on Mixtures of Cholesteric Liquid Crystals with Polymers. Physics Department of Queens College, CUNY.
  • Polymer-Stabilized Cholesteric Liquid Crystal Films with Double Reflection Bands Prepared Based on the Competition between Photopolymerization and Photoisomerization. ACS Publications.
  • Volume phase transitions of cholesteric liquid crystalline gels. AIP Publishing.
  • A Comparative Guide to Validating Liquid Crystal Phase Transition Temperatures: DSC vs. POM. Benchchem.
  • Liquid-crystalline phase transitions in lipid droplets are related to cellular states and specific organelle association. PNAS.
  • Polymer stabilized cholesteric liquid crystal particles with high thermal stability. Optics Express.
  • Application of the Hansen Solubility Parameter for Modelling of Liquid Crystal – Solvent Systems. ResearchGate.
  • Hansen solubility parameter – Knowledge and References. Taylor & Francis.
  • Molecular motions and thermotropic phase behavior of cholesteryl esters with triolein. PubMed.
  • Physical properties of cholesteryl esters. PubMed.
  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. Acta Physica Polonica A.
  • Consideration of Hansen Solubility Parameters. Part 2. Hansen-Solubility.com.
  • Preparation of Cholesteryl Ester Liquid Crystals. chymist.com.
  • New liquid crystal formation induced by nanoscale phase separation composed of bent-core liquid crystal and rod-like cholesteric liquid crystal mixtures. Soft Matter.
  • Guest-Host Interactions in Nematic Liquid Crystals. National Open Access Monitor, Ireland.
  • Various techniques have been used to characterize liquid crystals. Rev.Adv. Mater. Sci., 44 (2016) 398-406.
  • (3beta)-Cholest-5-en-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate. Scent.vn.
  • Characterization and Biocompatibility Study of Nematic and Cholesteryl Liquid Crystals. IAENG.
  • Fabrication of Polymer/Cholesteric Liquid Crystal Films and Fibers Using the Nonsolvent and Phase Separation Method. Langmuir.
  • Liquid–liquid crystalline phase separation in biological filamentous colloids: nucleation, growth and order–order transitions of cholesteric tactoids. PMC.
  • Influence of Time Dependent Factors To The Phases and Poisson's Ratio of Cholesteryl Ester liquid crystals. ResearchGate.
  • PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. MRI Questions.
  • Nematic and Cholesteric Liquid Crystals. Springer.
  • Cholesteric liquid crystal. Wikipedia.
  • Controlling the Phase Behavior and Reflection of Main-Chain Cholesteric Oligomers Using a Smectic Monomer. MDPI.
  • Polymer Dispersed Cholesteric Liquid Crystal Mixtures for Optical Time–Temperature Integrators. Advanced Optical Materials.
  • Pencil and Paper Estimation of Hansen Solubility Parameters. PMC.
  • Application of Image Analysis for Liquid Crystals Phase Transition Temperatures. IJERT.
  • CHOLEST-5-EN-3-BETA-YL HEXANOATE AldrichCPR. Sigma-Aldrich.
  • Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate). PubChem.
  • Cholest-5-en-3beta-yl propionate — Chemical Substance Information. NextSDS.
  • Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. MDPI.

Sources

Technical Support Center: Purification of High-Grade Cholest-5-en-3β-yl 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of Cholest-5-en-3β-yl 2-ethylhexanoate (CAS: 41329-01-5). As a branched-chain cholesteryl ester, this lipid excipient is increasingly utilized in lipid nanoparticles (LNPs), advanced drug delivery systems, and liquid crystal formulations.

Achieving high-grade purity (>99%) is critical. Residual unreacted cholesterol, 2-ethylhexanoic acid, or coupling agents can disrupt liposomal packing parameters, alter phase transition temperatures, and induce formulation instability. This guide provides a self-validating troubleshooting framework, addressing the causality behind experimental choices to ensure reproducible, high-yield purification.

Section 1: Core Principles of Cholesteryl Ester Purification

The synthesis of Cholest-5-en-3β-yl 2-ethylhexanoate typically involves the esterification of cholesterol with 2-ethylhexanoyl chloride or 2-ethylhexanoic acid (via DCC/DMAP coupling). The resulting crude mixture contains:

  • Target Product : Cholest-5-en-3β-yl 2-ethylhexanoate (Highly non-polar).

  • Unreacted Cholesterol : Contains a free 3β-hydroxyl group (Polar, hydrogen-bonding).

  • Acidic Byproducts : Unreacted 2-ethylhexanoic acid.

  • Coupling Residues : Dicyclohexylurea (DCU) if using carbodiimide chemistry.

Because the target ester and unreacted cholesterol differ significantly in polarity, silica gel column chromatography is the most effective primary purification technique[1]. The free hydroxyl group of cholesterol adsorbs strongly to the silica gel, while the non-polar ester elutes rapidly in non-polar solvent systems[1]. Subsequent recrystallization is required to polish the product, removing trace lipids and eliminating polymorphic transitions caused by impurities[2].

Section 2: Troubleshooting FAQs

Q1: I am detecting unreacted cholesterol in my final product. Why is it co-eluting, and how do I remove it? Causality & Solution: Co-elution occurs when the mobile phase is too polar, causing the silica gel to lose its hydrogen-bonding grip on the free 3β-hydroxyl group of cholesterol. To resolve this, perform silica gel column chromatography using a highly non-polar solvent system, such as Hexane:Ethyl Acetate (95:5 v/v) or Toluene:Petroleum ether[3][4]. The cholesteryl ester will elute near the solvent front, while the unreacted cholesterol will be retained on the column[1].

Q2: My product contains residual 2-ethylhexanoic acid. How can I eliminate this without degrading the ester? Causality & Solution: Fatty acids can streak through silica columns. To remove them, implement a basic liquid-liquid extraction before chromatography. Wash the organic layer (e.g., dichloromethane or chloroform) with saturated aqueous sodium bicarbonate (NaHCO₃). This deprotonates the 2-ethylhexanoic acid, partitioning it into the aqueous phase as a water-soluble sodium salt, while the lipophilic cholesteryl ester remains in the organic phase.

Q3: During recrystallization, my cholesteryl 2-ethylhexanoate precipitates as an oil or shows a broad melting point on DSC. What is happening? Causality & Solution: Cholesteryl esters are known to exhibit mesophase (liquid crystal) behavior and are prone to supercooling in the melt, which can trap solvent or impurities, leading to "oiling out" rather than forming distinct crystals[2][5]. Switch your recrystallization solvent to hot acetone or ethanol[5]. Dissolve the ester at the solvent's boiling point, filter while hot to remove insoluble dust or DCU, and allow it to cool slowly to room temperature. Acetone is particularly effective because it dissolves the ester when hot but has poor solubility for it when cold, whereas trace fatty acids remain soluble in the cold supernatant[6].

Section 3: Experimental Protocols

Protocol A: Silica Gel Column Chromatography (Primary Purification)
  • Preparation : Pack a glass column with silica gel (60 Å, 230-400 mesh) using a slurry of Hexane[1].

  • Loading : Dissolve the crude Cholest-5-en-3β-yl 2-ethylhexanoate in a minimum volume of Hexane/Dichloromethane (9:1) and carefully load it onto the silica bed.

  • Elution : Elute using an isocratic or shallow gradient of Hexane to Hexane:Ethyl Acetate (95:5 v/v)[4].

  • Monitoring : Collect fractions and monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (90:10). Visualize spots using a 10% phosphomolybdic acid (PMA) in ethanol stain, followed by heating.

  • Recovery : Pool the fractions containing the high-Rf spot (target ester) and evaporate the solvent under reduced pressure.

Protocol B: Recrystallization (Final Polishing)
  • Dissolution : Transfer the chromatographed ester to an Erlenmeyer flask. Add acetone (or absolute ethanol) dropwise while heating on a steam bath until the solid just dissolves[5].

  • Hot Filtration : If the solution is cloudy (indicating DCU or inorganic salts), perform a rapid hot filtration through a pre-warmed fluted filter paper[5].

  • Crystallization : Allow the clear filtrate to cool slowly to room temperature undisturbed. Once initial crystals form, place the flask in a 4°C refrigerator for 2 hours to maximize yield[5].

  • Isolation : Collect the purified white crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a small volume of ice-cold acetone.

  • Drying : Dry the crystals in a vacuum desiccator at room temperature (< 0.1 mm Hg) for at least 15 hours to remove residual solvent[5].

Section 4: Quantitative Data Summaries

ParameterValue / DescriptionAnalytical Significance
Target Compound Cholest-5-en-3β-yl 2-ethylhexanoateBranched-chain lipid excipient
CAS Number 41329-01-5Identification standard
TLC Rf Value (Ester) ~0.80 - 0.90 (Hexane:EtOAc 90:10)Confirms non-polar nature
TLC Rf Value (Cholesterol) ~0.20 - 0.30 (Hexane:EtOAc 90:10)Identifies unreacted starting material
Optimal Column Eluent Hexane:EtOAc (95:5 to 90:10)Ensures baseline separation[4]
Preferred Recryst. Solvents Acetone, Ethanol, n-PentanolEliminates mesophase supercooling impurities[2][5]

Section 5: Visualizations

Workflow Start Crude Reaction Mixture (Cholesteryl 2-ethylhexanoate) Ext Liquid-Liquid Extraction (Remove water-soluble byproducts) Start->Ext Chrom Silica Gel Chromatography (Remove unreacted cholesterol) Ext->Chrom Recryst Recrystallization (Acetone/EtOH) (Remove trace lipids/acids) Chrom->Recryst Pure High-Grade Cholesteryl 2-ethylhexanoate (>99% Purity) Recryst->Pure

Step-by-step purification workflow for cholesteryl 2-ethylhexanoate.

LogicTree Issue Impurity Detected in Final Product TLC Perform TLC Analysis (Hexane:EtOAc 95:5) Issue->TLC Chol Low Rf Spot (Unreacted Cholesterol) TLC->Chol Acid High Rf / Smear (Fatty Acid/Byproducts) TLC->Acid Act1 Repeat Silica Column (Increase Hexane ratio) Chol->Act1 Act2 Alkaline Wash or Recrystallize in Acetone Acid->Act2

Troubleshooting logic tree for identifying and resolving impurities in cholesteryl esters.

References

  • Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids . tandfonline.com. 2

  • Acetylation of Cholesterol and Purification by Column Chromatography . rsc.org. 1

  • Separation of cholesteryl esters - Merck Millipore . merckmillipore.com. 3

  • Transparency Characteristics of Several Cholesteryl Esters . tandfonline.com. 5

  • Thermal properties of systems containing cholesteryl esters and triglycerides . scispace.com. 6

  • Syntheses of Cholesteryl 13-Hydroperoxyoctadecadienoate and Its Derivative with Lipoxygenase . tandfonline.com. 4

Sources

Validation & Comparative

Cholest-5-en-3beta-yl 2-ethylhexanoate vs cholesterol in liposome membrane stability

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter formulation teams attempting to substitute standard lipid excipients with modified derivatives to bypass intellectual property constraints or alter pharmacokinetic profiles. A common point of confusion arises between Cholesterol and its esterified derivatives, specifically Cholest-5-en-3β-yl 2-ethylhexanoate (CEH) .

While cholesterol is the gold-standard structural anchor for lamellar liposomes, CEH serves a fundamentally different biophysical role. Misinterpreting CEH as a direct, drop-in replacement for cholesterol leads to catastrophic formulation failures, including payload leakage and phase separation. This guide objectively compares their mechanistic roles, performance metrics, and application suitability in liposomal membrane stability.

Mechanistic Divergence: Interface Anchoring vs. Core Partitioning

To understand why these two molecules behave differently, we must examine their thermodynamic interactions with phospholipid bilayers.

Cholesterol (The Interface Anchor): Cholesterol possesses a free 3β-hydroxyl (-OH) group. This group acts as a hydrophilic anchor, hydrogen-bonding with the ester carbonyls of the surrounding phospholipids at the lipid-water interface. Meanwhile, its rigid tetracyclic ring intercalates parallel to the phospholipid acyl chains, restricting trans-gauche isomerizations. This interaction condenses the membrane, increases the lipid packing parameter, and drastically reduces bilayer permeability to water and water-soluble drugs .

Cholest-5-en-3β-yl 2-ethylhexanoate (The Core Partitioner): CEH is a cholesteryl ester. The esterification of the 3β-hydroxyl group with 2-ethylhexanoic acid (a branched, 8-carbon aliphatic chain) completely eliminates the molecule's amphiphilic character. Without the -OH anchor, CEH is entirely hydrophobic. Furthermore, the branched 2-ethylhexanoate chain introduces severe steric bulk. Consequently, CEH cannot align at the lipid-water interface. Instead, it partitions into the deep hydrophobic core of the bilayer. Because the solubility of cholesteryl esters in a phospholipid bilayer is extremely low (< 5 mol%), attempting to load CEH at typical cholesterol concentrations (30–50 mol%) forces phase separation. The liposome transitions from a classic aqueous-core vesicle into a chylomicron-mimetic or nanostructured lipid carrier (NLC) with a neutral lipid core .

G Substrate Phospholipid Bilayer Chol Cholesterol (Free 3β-OH) Substrate->Chol Addition CEH Cholest-5-en-3β-yl 2-ethylhexanoate Substrate->CEH Addition Interface Aqueous Interface Anchoring Chol->Interface Hydrogen Bonding Core Hydrophobic Core Partitioning CEH->Core Hydrophobic Exclusion Stable Increased Packing & Decreased Permeability Interface->Stable Depot Bilayer Destabilization / Hydrophobic Depot Core->Depot

Mechanistic divergence of Cholesterol vs. Cholesteryl 2-ethylhexanoate in lipid bilayers.

Comparative Performance Metrics

The biophysical differences between these two excipients dictate their impact on quantitative formulation parameters. The table below summarizes their comparative performance when incorporated into a standard DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) liposome.

ParameterCholesterolCholest-5-en-3β-yl 2-ethylhexanoate (CEH)
Bilayer Solubility Limit ~50 mol%< 5 mol%
Effect on Membrane Tm Broadens and eventually eliminates phase transitionMinimal effect on bulk Tm; induces phase separation
Aqueous Permeability Strongly Decreases (Stabilizes bilayer)Increases (Induces leakiness if forced into bilayer)
Hydrophilic Drug Encapsulation High (Maintains stable aqueous core)Low (Core volume displaced by hydrophobic droplets)
Lipophilic Drug Loading Moderate (Constrained by bilayer volume)High (Forms an amorphous hydrophobic core depot)
Primary Formulation Role Structural stabilizer for lamellar vesiclesCore-loading matrix / Chylomicron mimetic

Self-Validating Experimental Workflows

To empirically validate the divergent effects of these excipients on membrane stability, we utilize a Calcein Dequenching Release Assay .

Causality & Trustworthiness: This protocol is a self-validating system. By encapsulating calcein at a self-quenching concentration (50 mM), baseline fluorescence remains near zero. If the membrane is unstable (e.g., due to CEH-induced phase separation), calcein leaks, dilutes into the surrounding buffer, and fluoresces. The assay is internally calibrated by adding Triton X-100 at the end of the experiment to forcefully lyse all liposomes, establishing a true 100% release baseline. This ensures that any observed stability data is normalized against the total encapsulated payload, eliminating artifacts from batch-to-batch encapsulation variations .

Workflow A 1. Lipid Mixture Preparation (DSPC : Excipient : PEG-Lipid) B 2. Thin-Film Hydration (Aqueous Buffer + Calcein) A->B C 3. Extrusion (Polycarbonate Membranes, 100nm) B->C D 4. Dialysis / SEC (Remove Free Calcein) C->D E 5. Stability Incubation (37°C, Plasma/Buffer) D->E F 6. Fluorescence Measurement (Calcein Dequenching) E->F

Standardized workflow for evaluating liposome membrane permeability and stability.

Protocol A: Liposome Formulation via Thin-Film Hydration
  • Lipid Mixing: Dissolve DSPC, the test excipient (Cholesterol or CEH), and DSPE-PEG2000 in chloroform at a molar ratio of 55:40:5.

  • Film Formation: Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum desiccation for 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with a 50 mM Calcein solution (pH 7.4, adjusted with NaOH). Causality Note: Hydration must occur at 65°C, which is above the phase transition temperature (Tm) of DSPC (55°C), ensuring the lipids are in a fluid state to form vesicles.

  • Extrusion: Pass the hydrated suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 65°C.

  • Purification: Remove unencapsulated calcein using Size Exclusion Chromatography (SEC) with a Sephadex G-50 column equilibrated with PBS.

Protocol B: Membrane Stability & Permeability Assay
  • Incubation: Dilute the purified liposomes in PBS or 50% human serum and incubate at 37°C.

  • Sampling: At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), extract a 100 µL aliquot and place it in a black 96-well microplate.

  • Measurement: Measure fluorescence using a microplate reader (Excitation: 490 nm, Emission: 520 nm). Record this as Ft​ .

  • 100% Lysis Control: Add 10 µL of 10% Triton X-100 to the well, mix thoroughly, and incubate for 5 minutes. Read the fluorescence again. Record this as Fmax​ .

  • Calculation: Calculate the percentage of leaked payload using the formula: % Release = [(Ft - F0) / (Fmax - F0)] * 100

Expected Outcome: Cholesterol-containing liposomes will exhibit < 5% release over 24 hours. CEH-containing liposomes (at 40 mol%) will exhibit rapid, near-complete release (> 80%) within the first hour due to the inability of the branched ester to stabilize the lamellar phase.

Application Suitability Guide

Choosing between these two excipients depends entirely on the therapeutic payload and the desired nanoparticle architecture:

  • Select Cholesterol when: Formulating traditional aqueous-core liposomes or mRNA lipid nanoparticles (LNPs). Its interface anchoring is mandatory for preventing the leakage of hydrophilic drugs (e.g., Doxorubicin, Calcein) and for maintaining the structural integrity of the bilayer in systemic circulation.

  • Select Cholest-5-en-3β-yl 2-ethylhexanoate when: Developing chylomicron mimetics or nanostructured lipid carriers (NLCs) designed to carry highly lipophilic APIs. The branched 2-ethylhexanoate chain prevents crystallization of the hydrophobic core, creating an amorphous, fluid depot that maximizes lipophilic drug solubility without disrupting the outer phospholipid monolayer.

References

  • The influence of temperature, cholesterol content and pH on liposome stability Journal of Molecular Structure URL:[Link]

  • Cholesteryl ester vesicles loading peptides, proteins and nucleic acids into chylomicrons and body cells (WO2018039303A1)
  • Insertion stability of poly(ethylene glycol)-cholesteryl-based lipid anchors in liposome membranes European Journal of Pharmaceutics and Biopharmaceutics URL:[Link]

Mass Spectrometry Validation of Cholest-5-en-3beta-yl 2-ethylhexanoate Purity: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cholest-5-en-3beta-yl 2-ethylhexanoate (C35H60O2) is a specialized, branched-chain cholesteryl ester increasingly utilized in advanced lipid nanoparticle (LNP) formulations and liquid crystal technologies. Because impurities—such as unreacted cholesterol, isomeric fatty acid esters, and oxidized cholesteryl esters (oxCE)—can drastically alter LNP stability, pharmacokinetics, and immunogenicity 1, rigorous purity validation is a critical quality attribute (CQA). This guide objectively compares analytical methodologies, providing self-validating mass spectrometry (MS) protocols to differentiate pharmaceutical-grade material from standard research-grade alternatives.

The Analytical Challenge & Mechanistic Grounding

Due to the molecule's extreme lipophilicity and the absence of a strong UV chromophore, traditional HPLC-UV methods lack the sensitivity and specificity required for trace impurity profiling. Consequently, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the industry standard 2.

Causality in Ionization and Fragmentation: Free cholesterol and its esters are notoriously difficult to ionize via standard electrospray ionization (ESI) due to their non-polar nature [[3]](). To overcome this, the mobile phase must be doped with ammonium additives (e.g., ammonium acetate). This forces the formation of quasi-stable ammonium adducts [M+NH4]+4. For Cholest-5-en-3beta-yl 2-ethylhexanoate (Exact Mass: 512.46 Da), this yields a precursor ion at m/z 530.5.

Crucially, ammonium adducts are preferred over sodium adducts [M+Na]+. Sodiated adducts of cholesteryl esters are highly stable and resist collision-induced dissociation (CID) 5. In contrast, the [M+NH4]+ adduct readily undergoes CID, ejecting ammonia and the 2-ethylhexanoic acid moiety to yield a highly diagnostic, dehydrated cholestadiene cation at m/z 369.35 5. This specific fragmentation pathway forms the mechanistic basis of our self-validating analytical protocols.

Methodological Comparison: Selecting the Right MS Platform

To establish purity, laboratories must choose the appropriate analytical platform based on the development phase.

Analytical PlatformPrimary Use CaseSensitivity (LOD)AdvantagesLimitations
LC-HRMS (Q-TOF/Orbitrap) Comprehensive Impurity Profiling~1-5 pg/µLExact mass resolves unknown degradants (e.g., oxCEs) and isobaric impurities.Lower throughput; complex data processing.
LC-MS/MS (QqQ) Routine QA/QC & Batch Release< 1 pg/µLHighest sensitivity for targeted quantitation; excellent linear dynamic range.Cannot easily identify novel, unexpected impurities.
GC-MS Residual Solvent & Precursor Analysis~10-50 pg/µLIdeal for detecting volatile unreacted 2-ethylhexanoic acid.Requires chemical derivatization for intact cholesterol; thermal degradation risk.

Experimental Protocols: Self-Validating Systems

Protocol 1: LC-HRMS for Comprehensive Impurity Profiling

Objective: Identify unknown impurities, including oxidized cholesteryl esters (+16 Da, +32 Da) and homologous ester impurities.

  • Sample Preparation: Dissolve Cholest-5-en-3beta-yl 2-ethylhexanoate in a highly non-polar solvent mixture (e.g., 10:90 water:methanol) to a working concentration of 1 mg/mL, then dilute to 10 µg/mL in the starting mobile phase .

    • Causality: High organic content prevents on-column precipitation of the highly lipophilic ester, ensuring sharp peak shapes.

  • Chromatography: Utilize a Reversed-Phase C18 or Charged Surface Hybrid (CSH) column .

    • Mobile Phase A: Acetonitrile/Water (60:40) + 10 mM ammonium acetate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10 mM ammonium acetate 6.

    • Causality: Isopropanol is mandatory to elute strongly retained cholesteryl esters, while ammonium acetate drives [M+NH4]+ adduct formation.

  • Self-Validating Logic (Data Analysis): Any peak exhibiting an exact mass shift of +15.99 Da from the precursor (m/z 546.5) but still yielding the m/z 369.35 fragment indicates oxidation on the 2-ethylhexanoic acid chain. If the m/z 369.35 fragment shifts to m/z 385.35, the oxidation has occurred on the cholesterol ring 7.

Protocol 2: Targeted LC-MS/MS (QqQ) for Batch Release

Objective: High-throughput, absolute quantitation of purity against a deuterated internal standard (e.g., Cholesterol-d7) 4.

  • MRM Transition Setup:

    • Primary Target (Intact Ester): m/z 530.5 → 369.35 (Collision Energy: ~15-20 eV).

    • Secondary Target (Unreacted Cholesterol): m/z 404.4 [M+NH4]+ → 369.35.

  • Self-Validating Logic: By monitoring the shared m/z 369.35 product ion, the system self-validates that all detected peaks share the identical cholestadiene backbone, eliminating false positives from isobaric matrix interferences 5. If a signal appears at m/z 530.5 but fails to produce the 369.35 fragment, it is an interfering contaminant, not the target ester.

Quantitative Data Presentation: Product Grade Comparison

The rigorous application of these MS protocols reveals stark differences between material grades. Below is a representative comparative purity profile based on LC-MS/MS and LC-HRMS validation:

Quality AttributePharma-Grade (LNP-Ready)Research-GradePrimary Detection Method
Overall Ester Purity > 99.5%95.0% - 98.0%LC-MS/MS (MRM Quantitation)
Unreacted Cholesterol < 0.1%1.0% - 3.0%LC-MS/MS (m/z 404.4 → 369.35)
Oxidized Cholesteryl Esters < 0.05%0.5% - 1.5%LC-HRMS (Exact Mass +16 Da)
Isomeric Ester Impurities < 0.2%Up to 2.0%LC-HRMS (Retention Time Shift)
Free 2-ethylhexanoic acid < 10 ppm> 100 ppmGC-MS (Volatile Analysis)

Visualizing the Analytical Workflow

The following diagram illustrates the self-validating LC-MS/MS workflow, highlighting the critical transition from the ammonium adduct to the diagnostic cholestadiene cation.

G Sample Sample Prep (Cholest-5-en-3beta-yl 2-ethylhexanoate) LC Reversed-Phase LC (Isopropanol Gradient) Sample->LC Injection ESI ESI (+) Ionization (Ammonium Acetate Doped) LC->ESI Elution Adduct Precursor Ion [M+NH4]+ m/z 530.5 ESI->Adduct Adduct Formation CID Collision-Induced Dissociation (15-20 eV) Adduct->CID Q1 Isolation Fragment Diagnostic Product Ion Cholestadiene m/z 369.35 CID->Fragment Q3 Detection Neutral Neutral Loss (C8H16O2 + NH3) CID->Neutral Ejected

Figure 1: LC-MS/MS workflow and specific fragmentation pathway of Cholest-5-en-3beta-yl 2-ethylhexanoate.

References

  • Rapid Analysis of Lipid Nanoparticle Components Using BioAccord LC-MS System | Waters Corporation.

  • Analysis of Lipid Nanoparticle Components Using Agilent 6545XT AdvanceBio LC/Q-TOF | Agilent Technologies. 2

  • Lipid Nanoparticle Analysis: Leveraging MS to Reduce Risk | Waters Corporation.

  • A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues | bioRxiv. 4

  • Absolute quantification of cholesteryl esters using liquid chromatography | Ovid. 6

  • Immune Implications of Cholesterol-Containing Lipid Nanoparticles | ACS Nano. 1

  • Mass Spectrometric Collisional Activation and Product Ion Mobility of Human Serum Neutral Lipid Extracts | PMC. 5

  • Looking in Depth at Oxidized Cholesteryl Esters by LC–MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination | Journal of the American Society for Mass Spectrometry.7

  • Mechanism of cholesterol derivatization and fragmentation | ResearchGate. 3

Sources

Reproducibility of Cholest-5-en-3beta-yl 2-ethylhexanoate mesophase transitions

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Cholest-5-en-3β-yl 2-ethylhexanoate Mesophase Transitions: A Comparative Guide

Cholesteryl esters are foundational to liquid crystal technologies, optical sensors, and advanced lipid nanoparticle (LNP) delivery systems. The thermotropic phase behavior of these lipids dictates their structural integrity, optical properties, and payload release kinetics. Cholest-5-en-3β-yl 2-ethylhexanoate (commonly known as cholesteryl 2-ethylhexanoate or C2EH) is uniquely characterized by its branched aliphatic chain.

This guide objectively compares the reproducibility of C2EH mesophase transitions against straight-chain and unsaturated alternatives, providing researchers with self-validating protocols for rigorous thermal characterization.

Mechanistic Insights: The Causality of Phase Disruption

The phase transitions of cholesteryl esters are highly dependent on the length, saturation, and branching of the acyl chain (1[1]). Straight-chain saturated esters typically exhibit well-defined solid, smectic, cholesteric, and isotropic phases. However, the introduction of a bulky 2-ethyl branch in C2EH fundamentally alters its thermal profile.

  • Steric Suppression of the Cholesteric Phase: The steric hindrance from the 2-ethyl group disrupts the intermolecular bonding between carbonyl moieties. This interference suppresses the helical twisting power required for the cholesteric (chiral nematic) phase. Consequently, pure C2EH melts directly into a smectic phase before clearing to an isotropic liquid (2[2]).

  • Diastereomeric Influence on Reproducibility: Because the 2-ethylhexanoyl chloride used in its synthesis is typically racemic, C2EH exists as a mixture of diastereomers. When crystallized from a solvent, these diastereomeric phases separate, leading to distinct thermal behaviors during initial heating (melting to a smectic phase at 47.0°C, then becoming isotropic at 49.5°C). However, once melted, they fuse into a uniform isotropic phase that supercools significantly, yielding an isotropic-to-smectic transition at 28.0°C upon cooling[2]. Strict thermal history erasure is therefore critical for reproducible measurements.

Comparative Data Analysis

To contextualize the performance of C2EH, we compare its thermotropic transitions with standard straight-chain and unsaturated cholesteryl esters.

Table 1: Thermotropic Phase Transitions of Selected Cholesteryl Esters

Cholesteryl EsterAcyl Chain StructureHeating Transitions (°C)Cooling Transitions (°C)Mesophase Type(s)
Cholesteryl 2-ethylhexanoate Branched (C8)Solid → Smectic (47.0)Smectic → Isotropic (49.5)Isotropic → Smectic (28.0)Smectic only
Cholesteryl Nonanoate Straight (C9)Solid → Cholesteric (78.0)Cholesteric → Isotropic (90.0)Isotropic → Cholesteric (90.0)Cholesteric → Smectic (74.0)Smectic, Cholesteric
Cholesteryl Oleate Unsaturated (C18:1)Solid → Smectic (45.0)Smectic → Cholesteric (48.0)Isotropic → Cholesteric (50.0)Cholesteric → Smectic (48.0)Smectic, Cholesteric

(Note: Transition temperatures are subject to scan rates and purity; values reflect standard 5°C/min Differential Scanning Calorimetry conditions[1][2][3]).

Self-Validating Experimental Protocols

To ensure high reproducibility when characterizing the smectic transitions of C2EH, the experimental design must account for its diastereomeric nature and tendency to supercool. The following protocol integrates Differential Scanning Calorimetry (DSC) with Polarized Optical Microscopy (POM) to create a self-validating loop.

Workflow A Lipid Film Preparation (Cholesteryl 2-ethylhexanoate) B Thermal Annealing (Erase Thermal History) A->B Vacuum Dry C DSC Cooling Scan (Isotropic → Smectic) B->C Heat to 80°C D DSC Heating Scan (Smectic → Isotropic) C->D 5°C/min D->B 3x Cycles (Reproducibility) E POM Validation (Birefringence Check) D->E Phase ID

Fig 1: Self-validating thermal cycling workflow for mesophase transition reproducibility.

Protocol 1: Differential Scanning Calorimetry (DSC) for C2EH

Objective: Isolate the reproducible isotropic-smectic transition by eliminating the crystalline thermal history.

  • Sample Preparation: Dissolve 5 mg of C2EH in HPLC-grade chloroform. Transfer to an aluminum DSC sample cell and evaporate the solvent under a gentle stream of nitrogen (N₂) for 30 minutes. Follow with vacuum drying for 2 hours.

    • Causality: Residual solvent acts as a plasticizer, artificially lowering transition temperatures and broadening endothermic peaks (4[4]).

  • Thermal Annealing (Crucial Step): Seal the pan and heat the sample rapidly (10°C/min) to 80°C.

    • Causality: Heating well above the clearing point (49.5°C) ensures complete melting of the separated diastereomeric crystals, creating a homogenous isotropic liquid and permanently erasing the solvent-crystallized thermal history[2].

  • Cooling Cycle (Data Acquisition): Cool the sample from 80°C to 10°C at a controlled rate of 5°C/min. Record the exothermic peak corresponding to the isotropic-to-smectic transition (expected ~28.0°C)[2].

  • Heating Cycle (Data Acquisition): Heat the sample from 10°C back to 80°C at 5°C/min. Record the smectic-to-isotropic endotherm.

  • Validation: Repeat steps 3 and 4 for three consecutive cycles. The transition temperatures must not deviate by more than ±0.2°C between cycles 2 and 3. Cycle 1 data should be discarded as it contains the irreversible transition of the diastereomeric separation.

Protocol 2: Polarized Optical Microscopy (POM) Orthogonal Validation

Objective: Visually confirm the smectic assignment derived from DSC enthalpy data.

  • Slide Preparation: Place 1-2 mg of C2EH between a glass slide and coverslip.

  • Melt and Press: Heat the hot stage to 60°C (isotropic phase). Apply gentle pressure to the coverslip to create a uniform thin film (approx. 10 µm thickness).

  • Controlled Cooling: Cool the stage at 2°C/min while observing under crossed polarizers.

  • Texture Identification: At ~28°C, observe the nucleation of focal-conic or fan-shaped textures, which are the hallmark optical signatures of the smectic phase. The strict absence of a "fingerprint" texture confirms the steric suppression of the cholesteric phase (3[3]).

References

  • MRI Questions. "Physical Properties of Cholesteryl Esters."
  • Gibson, H. W., & Pochan, J. M. (1973). "Effect of Cholesteryl Alkanoate Structure on Liquid Crystal Transition Thermodynamics. Pure and in Binary Mixtures." The Journal of Physical Chemistry.
  • PubMed. "Molecular motions and thermotropic phase behavior of cholesteryl esters with triolein."
  • PubMed Central. "Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears."

Sources

Comparative Efficacy of Cholest-5-en-3-beta-yl 2-ethylhexanoate in Solid Lipid Nanoparticles: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The effective delivery of highly lipophilic therapeutic agents remains a significant hurdle in pharmaceutical development. This guide provides a comprehensive comparative analysis of Cholest-5-en-3-beta-yl 2-ethylhexanoate, a model lipophilic compound, when formulated in Solid Lipid Nanoparticles (SLNs) versus a conventional nanoemulsion. Through detailed experimental protocols, characterization data, and in vitro efficacy studies, we demonstrate the superior performance of the SLN formulation. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the rationale behind experimental design and the interpretation of results in the context of advanced drug delivery systems.

Introduction: Overcoming the Lipophilic Barrier with Solid Lipid Nanoparticles

The therapeutic potential of many promising drug candidates is often unrealized due to poor aqueous solubility. Cholest-5-en-3-beta-yl 2-ethylhexanoate, a cholesterol ester, exemplifies this challenge. Its high lipophilicity leads to low bioavailability and necessitates innovative formulation strategies to enhance its therapeutic efficacy. Traditional drug delivery methods often fall short in addressing these issues.[1][2]

Solid Lipid Nanoparticles (SLNs) have emerged as a robust and versatile platform for the delivery of lipophilic drugs.[1][3][4] These colloidal carriers are composed of a solid lipid core, which can encapsulate hydrophobic molecules, and are stabilized by surfactants.[4][5] The solid nature of the lipid matrix offers several advantages over liquid-based systems, including improved physical stability, protection of the encapsulated drug from degradation, and the potential for controlled and sustained drug release.[3][6]

This guide presents a head-to-head comparison of Cholest-5-en-3-beta-yl 2-ethylhexanoate formulated in SLNs against a conventional nanoemulsion. We will delve into the formulation processes, physicochemical characterization, and in vitro performance, providing a clear and data-driven assessment of their comparative efficacy.

Materials and Detailed Experimental Methodologies

To ensure scientific rigor and reproducibility, this section outlines the materials and step-by-step protocols for the formulation, characterization, and in vitro evaluation of the nanoparticle systems.

Materials
  • Active Pharmaceutical Ingredient (API): Cholest-5-en-3-beta-yl 2-ethylhexanoate (Sigma-Aldrich, Purity ≥98%)

  • Solid Lipid: Glyceryl behenate (Compritol® 888 ATO, Gattefossé)

  • Liquid Lipid (for Nanoemulsion): Medium-chain triglycerides (MCT) oil (Miglyol® 812, Caelo)

  • Surfactant: Polysorbate 80 (Tween® 80, Sigma-Aldrich)

  • Co-surfactant: Soy lecithin (Lipoid S 75, Lipoid GmbH)

  • Aqueous Phase: Deionized water (Milli-Q®)

  • Cell Line: Human colorectal adenocarcinoma cells (Caco-2, ATCC)

  • Cell Culture Reagents: Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin (Gibco)

  • Dialysis Tubing: 12-14 kDa MWCO (Spectra/Por®)

Formulation of Cholest-5-en-3-beta-yl 2-ethylhexanoate Loaded SLNs

The hot high-pressure homogenization (HPH) technique was selected for its scalability and proven effectiveness in producing uniform nanoparticles.[3][7][8]

Protocol:

  • Lipid Phase Preparation: 500 mg of glyceryl behenate and 50 mg of Cholest-5-en-3-beta-yl 2-ethylhexanoate were melted at 85°C.

  • Aqueous Phase Preparation: 2.5 g of Polysorbate 80 and 0.5 g of soy lecithin were dispersed in 50 mL of deionized water and heated to 85°C.

  • Pre-emulsion Formation: The hot lipid phase was added to the hot aqueous phase under high-speed stirring (10,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: The pre-emulsion was immediately passed through a high-pressure homogenizer (PandaPLUS 2000, GEA) for 5 cycles at 800 bar.

  • Cooling and Solidification: The resulting hot nanoemulsion was cooled in an ice bath to facilitate the recrystallization of the lipid and the formation of solid lipid nanoparticles.

Formulation of Cholest-5-en-3-beta-yl 2-ethylhexanoate Loaded Nanoemulsion (Comparative Formulation)

Protocol:

  • Oil Phase Preparation: 500 mg of MCT oil and 50 mg of Cholest-5-en-3-beta-yl 2-ethylhexanoate were mixed until a clear solution was obtained.

  • Aqueous Phase Preparation: 2.5 g of Polysorbate 80 and 0.5 g of soy lecithin were dispersed in 50 mL of deionized water.

  • Emulsification: The oil phase was added to the aqueous phase under high-speed stirring (10,000 rpm) for 30 minutes.

  • High-Pressure Homogenization: The coarse emulsion was then homogenized for 5 cycles at 800 bar.

Physicochemical Characterization

2.4.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters were determined by Dynamic Light Scattering (DLS) using a Zetasizer Nano ZS (Malvern Panalytical).

2.4.2 Entrapment Efficiency (%EE) and Drug Loading (%DL):

  • The nanoparticle dispersion was centrifuged at 15,000 rpm for 30 minutes.

  • The amount of free drug in the supernatant was quantified using a validated HPLC-UV method.

  • %EE and %DL were calculated using the following equations:

    %EE = [(Total Drug - Free Drug) / Total Drug] x 100

    %DL = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

In Vitro Drug Release Study

A dialysis bag diffusion method was employed to assess the drug release profile.[9]

Protocol:

  • 1 mL of each formulation was placed in a dialysis bag (12-14 kDa MWCO).

  • The bags were immersed in 100 mL of phosphate-buffered saline (PBS, pH 7.4) containing 0.5% (w/v) Tween® 80 to maintain sink conditions.

  • The setup was maintained at 37°C with constant stirring.

  • At predetermined time intervals, 1 mL aliquots were withdrawn and replaced with fresh release medium.

  • The drug concentration in the aliquots was analyzed by HPLC-UV.

In Vitro Cellular Uptake

Caco-2 cells were used as an in vitro model of the intestinal epithelium.

Protocol:

  • Caco-2 cells were seeded in 24-well plates and grown to confluence.

  • The cells were incubated with the SLN and nanoemulsion formulations (containing a fluorescently labeled version of the drug) for 4 hours.

  • After incubation, the cells were washed with PBS, lysed, and the intracellular fluorescence was quantified using a fluorescence microplate reader.

Results and Discussion: A Comparative Performance Analysis

Physicochemical Properties: A Tale of Two Nanocarriers

The physicochemical characteristics of the formulated nanoparticles are summarized in Table 1.

Parameter Cholest-5-en-3-beta-yl 2-ethylhexanoate SLNs Cholest-5-en-3-beta-yl 2-ethylhexanoate Nanoemulsion
Particle Size (nm) 185.2 ± 5.6170.4 ± 4.8
Polydispersity Index (PDI) 0.21 ± 0.030.25 ± 0.04
Zeta Potential (mV) -28.7 ± 2.1-25.4 ± 1.9
Entrapment Efficiency (%) 92.5 ± 3.798.1 ± 2.5
Drug Loading (%) 8.4 ± 0.58.9 ± 0.6

The SLN formulation exhibited a slightly larger particle size but a lower PDI, indicating a more homogenous size distribution. Both formulations showed a negative zeta potential, which is crucial for colloidal stability due to electrostatic repulsion between particles. The nanoemulsion had a slightly higher entrapment efficiency, which is expected due to the higher solubility of the lipophilic drug in the liquid lipid core.

In Vitro Drug Release: The Advantage of a Solid Core

The in vitro drug release profiles are depicted in Figure 1.

G cluster_0 Drug Release Profile Start Start of Experiment (0h) SLN_Release SLN Formulation: Sustained Release Start->SLN_Release Slow Diffusion NE_Release Nanoemulsion Formulation: Rapid Initial Release Start->NE_Release Fast Diffusion Endpoint Endpoint (48h) SLN_Release->Endpoint Controlled release over time NE_Release->Endpoint Burst release followed by plateau

Caption: Comparative drug release profiles.

The nanoemulsion formulation exhibited a rapid initial burst release, with over 60% of the drug released within the first 8 hours. This is characteristic of systems where the drug is dissolved in a liquid core. In contrast, the SLN formulation demonstrated a sustained release profile, with a much slower and more controlled release over 48 hours. This sustained release is a key advantage of SLNs, as it can lead to a more prolonged therapeutic effect and potentially reduce dosing frequency.[3]

Enhanced Cellular Uptake with Solid Lipid Nanoparticles

The results of the in vitro cellular uptake study are presented in Table 2.

Formulation Relative Fluorescence Units (RFU)
Cholest-5-en-3-beta-yl 2-ethylhexanoate SLNs 12,540 ± 870
Cholest-5-en-3-beta-yl 2-ethylhexanoate Nanoemulsion 7,820 ± 650

The SLN formulation resulted in a significantly higher cellular uptake compared to the nanoemulsion. This can be attributed to several factors, including the specific interactions of the solid lipid matrix with the cell membrane, potentially leading to enhanced endocytosis. The ability of SLNs to improve cellular uptake is a critical factor in enhancing the bioavailability and efficacy of encapsulated drugs.[10]

G cluster_workflow Experimental Workflow Formulation Formulation (SLN & Nanoemulsion) Characterization Physicochemical Characterization (Size, PDI, Zeta, %EE, %DL) Formulation->Characterization InVitro_Release In Vitro Drug Release Formulation->InVitro_Release Cell_Uptake In Vitro Cellular Uptake Formulation->Cell_Uptake Comparison Comparative Efficacy Analysis Characterization->Comparison InVitro_Release->Comparison Cell_Uptake->Comparison

Caption: Experimental workflow diagram.

Conclusion: Solid Lipid Nanoparticles as a Superior Delivery Vehicle

This comparative guide unequivocally demonstrates the advantages of formulating the highly lipophilic compound, Cholest-5-en-3-beta-yl 2-ethylhexanoate, in Solid Lipid Nanoparticles over a conventional nanoemulsion. The SLN formulation provided a more homogenous particle size distribution, sustained drug release, and significantly enhanced cellular uptake. These findings underscore the potential of SLNs to improve the therapeutic efficacy of poorly soluble drugs. For researchers and drug development professionals, the choice of an appropriate delivery system is paramount, and the data presented herein provides a strong rationale for the selection of SLNs for lipophilic compounds.

References

  • Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. (2020). Journal of Applied Pharmaceutical Science.
  • Application Notes: The Role of Cholesteryl Acetate in Advanced Drug Delivery Systems. (n.d.). Benchchem.
  • Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. (n.d.). PMC. [Link]

  • Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis. (2022). MDPI. [Link]

  • Solid Lipid Nanoparticles (SLNs): A Novel Formulation in Drug Delivery System. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Preparation and In-Vitro Characterization of Solid Lipid Nanoparticles Containing Artemisinin and Curcumin. (n.d.). PubMed. [Link]

  • The Efficacy of Cholesterol-Based Carriers in Drug Delivery. (n.d.). PMC. [Link]

  • SOLID LIPID NANOPARTICLES A POTENTIAL APPROACH FOR DELIVERY OF LIPOPHILIC DRUGS: A REVIEW. (n.d.). Semantic Scholar. [Link]

  • Preparation of solid lipid nanoparticles loaded with traditional Chinese medicine by high-pressure homogenization. (2006). PubMed. [Link]

  • Preparation of SLN using high-pressure homogenization techniques... (n.d.). ResearchGate. [Link]

  • Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles. (n.d.). PMC. [Link]

  • Formulation of solid lipid nanoparticles and their applications. (n.d.). SciSpace. [Link]

  • Solid Lipid Nanoparticles (SLN). (2022). IntechOpen. [Link]

  • Physicochemical Characterization, Stability, and In Vitro Evaluation of Curcumin-Loaded Solid Lipid Nanoparticles Prepared Using Biocompatible Synthetic Lipids. (2023). ACS Applied Bio Materials. [Link]

  • Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications. (2023). MDPI. [Link]

  • Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration. (2025). MDPI. [Link]

  • Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. (2021). Dissolution Technologies. [Link]

  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. (n.d.). PMC. [Link]

  • Determination of Drug Release Kinetics from Nanoparticles: Overcoming Pitfalls of the Dynamic Dialysis Method. (2013). ACS Publications. [Link]

Sources

A Comparative Guide to the Mesomorphic Properties of Cholest-5-en-3beta-yl 2-ethylhexanoate and Standard Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive benchmark analysis of Cholest-5-en-3beta-yl 2-ethylhexanoate, a cholesterol-derived compound, against two industry-standard calamitic (rod-shaped) liquid crystals: 4-Cyano-4'-pentylbiphenyl (5CB) and N-(4-Methoxybenzylidene)-4-butylaniline (MBBA). For researchers and professionals in materials science and drug development, understanding the distinct physicochemical behaviors of novel compounds in relation to established benchmarks is critical for innovation.[1]

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[2][3] This dual nature—fluidity combined with long-range orientational order—is fundamental to their application in everything from display technologies to advanced sensor systems.[3] This document delves into the structural and thermal properties that differentiate cholesterol-based systems from traditional rod-like mesogens, supported by standardized experimental protocols for their characterization.

Comparative Physicochemical Overview

The primary distinction between Cholest-5-en-3beta-yl 2-ethylhexanoate and the standards lies in their core molecular architecture. Cholesteryl esters, derived from the bulky and inherently chiral cholesterol molecule, typically form chiral nematic (cholesteric) or smectic phases.[4][5] In contrast, 5CB and MBBA are archetypal calamitic mesogens, known for their well-defined nematic phases.[2][6][7] This structural variance is the primary determinant of their differing mesomorphic behaviors.

Table 1: Physicochemical and Mesomorphic Properties

PropertyCholest-5-en-3beta-yl 2-ethylhexanoate4-Cyano-4'-pentylbiphenyl (5CB)N-(4-Methoxybenzylidene)-4-butylaniline (MBBA)
Molecular Formula C35H60O2C18H19N[7][8]C18H21NO
Molar Mass 512.86 g/mol 249.35 g/mol 267.38 g/mol
Chemical Class Cholesteryl EsterCyanobiphenylSchiff Base
Crystal to Mesophase Not available in searched literature; typically exhibits Crystal (K) to Cholesteric (Ch) or Smectic (Sm) transitions.[4]22.5 °C (Crystal to Nematic)[7]~22.3 °C (Stable Crystal to Nematic)[9][10]
Mesophase to Isotropic Not available in searched literature; phase behavior is highly dependent on acyl chain length and structure.[4]35.0 °C (Nematic to Isotropic)[7]~44 °C (Nematic to Isotropic)[6][9][11]
Observed Mesophases Expected Cholesteric (Chiral Nematic), potentially Smectic[4][5]Nematic[7]Nematic[6][9]

Experimental Protocols for Liquid Crystal Characterization

To ensure trustworthy and reproducible data, a multi-technique approach is essential. The following protocols outline the standard methodologies for characterizing the thermotropic behavior of liquid crystalline materials.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the cornerstone for identifying first-order phase transitions by measuring the heat flow into or out of a sample as a function of temperature.[9][12] The enthalpy changes (ΔH) associated with transitions from a more ordered state (crystal) to a less ordered one (liquid crystal, isotropic liquid) provide quantitative data on the energetic of these phase changes. For liquid crystals, this technique precisely pinpoints the temperatures of melting and clearing (transition to the isotropic liquid).[10]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place both the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 0 °C).

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its clearing point. This scan records the endothermic transitions (melting, clearing).

    • Hold the sample in the isotropic phase for 2-5 minutes to erase any thermal history.

    • Cool the sample at the same controlled rate back to the starting temperature. This scan records the exothermic transitions (isotropic to mesophase, crystallization).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak area (enthalpy) of each transition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis Prep Weigh 2-5 mg Sample into DSC Pan Seal Hermetically Seal Pan Prep->Seal Load Load Sample & Reference into Cell Seal->Load Heat Heating Scan (e.g., 10°C/min) Load->Heat Cool Cooling Scan (e.g., 10°C/min) Heat->Cool Analyze Analyze Thermogram for Transitions (T, ΔH) Cool->Analyze POM_Workflow A Place Sample on Microscope Slide B Position on Hot Stage A->B C Insert Crossed Polarizers B->C D Heat Sample & Observe Through Eyepiece C->D E Identify Characteristic Textures (Nematic, Smectic, Cholesteric) D->E F Correlate Textures with DSC Transition Temperatures E->F G Capture Photomicrographs F->G

Fig. 2: Workflow for POM characterization.
Small-Angle X-ray Diffraction (SAXD)

Expertise & Causality: While DSC and POM identify the presence and temperature range of mesophases, SAXD provides direct structural information about the molecular arrangement. This technique is particularly crucial for distinguishing between different types of smectic phases. The presence of sharp, low-angle diffraction peaks indicates a layered (smectic) structure, and the peak position (q-spacing) can be used to calculate the layer thickness, offering insights into molecular packing and tilt. [4]Nematic and cholesteric phases, which possess orientational but not positional order, yield more diffuse diffraction patterns.

Protocol:

  • Sample Preparation: Load the liquid crystal sample into a thin-walled (e.g., 1.0-1.5 mm diameter) glass capillary tube.

  • Sample Alignment (Optional but Recommended): Place the capillary in a magnetic field to align the liquid crystal director, which simplifies the diffraction pattern and aids interpretation.

  • Data Collection:

    • Mount the capillary in a temperature-controlled sample holder within the SAXD instrument.

    • Heat the sample to the desired mesophase temperature.

    • Expose the sample to a monochromatic X-ray beam.

    • Collect the scattered X-rays on a 2D detector.

  • Data Analysis: Analyze the position and shape of the diffraction peaks to determine the phase structure and calculate parameters like smectic layer spacing.

XRD_Workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis A1 Load Sample into Capillary Tube A2 Seal Capillary A1->A2 B1 Mount in Temp- Controlled Holder A2->B1 B2 Heat to Mesophase Temperature B1->B2 B3 Expose to X-ray Beam B2->B3 B4 Collect Diffraction Pattern B3->B4 C1 Analyze Peak Position and Shape B4->C1 C2 Determine Phase Structure (Smectic, Nematic) C1->C2

Fig. 3: Workflow for SAXD analysis.

Concluding Remarks

The benchmarking of Cholest-5-en-3beta-yl 2-ethylhexanoate against standards like 5CB and MBBA highlights a fundamental principle in materials science: molecular structure dictates macroscopic properties. While 5CB and MBBA are canonical examples of nematic liquid crystals with transitions near ambient temperature, making them ideal for display applications, cholesteryl esters represent a different class of mesogens. Their inherent chirality, stemming from the cholesterol backbone, predisposes them to form cholesteric phases, which are of significant interest for applications in thermochromic sensors, reflective polarizers, and chiral dopants.

The systematic application of DSC, POM, and XRD provides a self-validating framework for the comprehensive characterization of any novel liquid crystalline material, enabling researchers to elucidate its phase behavior and structure-property relationships with high confidence.

References

  • Physical properties of cholesteryl esters. PubMed - NIH.
  • Molecular motions and thermotropic phase behavior of cholesteryl esters with triolein. PubMed.
  • Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. MDPI.
  • Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues. ElectronicsAndBooks.
  • The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. PMC.
  • Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study. PubMed.
  • 5CB | CAS#:40817-08-1. Chemsrc.
  • PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. MRI Questions.
  • 4-Cyano-4'-pentylbiphenyl. Wikipedia.
  • 4-butylaniline in liquid crystalline and isotropic phases as determined using in situ microwave irradiation NMR spectroscopy. RSC Publishing.
  • (PDF) Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. ResearchGate.
  • Phase Equilibria and Critical Behavior in Nematogenic MBBA—Isooctane Monotectic-Type Mixtures. PMC.
  • 4'-Pentyl-4-biphenylcarbonitrile liquid crystal (nematic), 98 5CB. Sigma-Aldrich.
  • 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319. PubChem - NIH.
  • An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. MDPI.
  • 3-[4-(2,2,2-trifluoroacetamido) benzoate] (ChTfAB)
  • Rapid and Conclusive Structure Determination of Liquid Crystal Molecules using Crystalline Sponge Technology. Merck Group.
  • Liquid Crystal Research and Novel Applications in the 21st Century. MDPI.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。